molecular formula C17H16O4 B1216121 3'-O-Methylbatatasin III CAS No. 51415-00-0

3'-O-Methylbatatasin III

Katalognummer: B1216121
CAS-Nummer: 51415-00-0
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: KGYHMWVRKYFQQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Batatasin I is a phenanthrol.
Batatasin I has been reported in Dioscorea oppositifolia, Dioscorea cayenensis, and other organisms with data available.
has anti-inflammatory activity;  isolated from Dioscorea batatas;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,5,7-trimethoxyphenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYHMWVRKYFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199403
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51415-00-0
Record name Batatasin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51415-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATATASIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.5 - 149.6 °C
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a bibenzyl natural product with a growing interest in the scientific community due to its potential pharmacological activities. As a derivative of Batatasin III, it belongs to a class of compounds known for their diverse biological effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified in select plant families, primarily within the Dioscoreaceae and Orchidaceae . While specific quantitative data for this compound remains limited in the current literature, the distribution of its parent compound, Batatasin III, provides strong indications of potential sources.

Table 1: Documented and Potential Natural Sources of this compound and Related Bibenzyls

FamilySpeciesCommon NameRelevant Compounds IdentifiedReference(s)
Dioscoreaceae Dioscorea alataPurple YamBatatasin III[1]
Dioscorea batatasChinese YamBatatasins[2]
Orchidaceae Cremastra appendiculata-Batatasin III
Bletilla striataHyacinth OrchidBatatasin III[3]
Sunipia scariosa-Batatasin III[4]
Dendrobium spp.-Batatasin III and other bibenzyls[4]
Bulbophyllum spp.-Bibenzyls[4]
Pholidota spp.-Bibenzyls[4]
Ericaceae Empetrum nigrumBlack CrowberryBatatasin-III

Note: While the table lists sources of the closely related Batatasin III, these plants represent promising candidates for the presence and isolation of this compound.

Experimental Protocols: Isolation of Bibenzyls

The isolation of this compound can be achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized methodology adapted from the successful isolation of Batatasin III from plant material[4].

1. Extraction

  • Plant Material Preparation: Air-dry the whole plant, tubers, or relevant plant parts and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 3 x 24 hours) to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Subject the crude extract to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or acetone.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Intermediate Purification (Sephadex LH-20 Column Chromatography):

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column.

    • Elute with a solvent system such as methanol or a mixture of chloroform (B151607) and methanol to separate compounds based on molecular size.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • Achieve final purification of this compound using preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

    • Monitor the elution profile with a UV detector to isolate the pure compound.

3. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the chemical structure.

G Start Powdered Plant Material Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

A generalized workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established phenylpropanoid pathway , a central route for the production of a wide array of plant secondary metabolites.

The proposed biosynthetic pathway involves the following key steps:

  • Formation of Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

  • Activation: p-Coumaric acid is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

  • Bibenzyl Skeleton Formation: The key step in forming the bibenzyl backbone is catalyzed by bibenzyl synthase (BBS) . This enzyme mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation and cyclization to produce the bibenzyl scaffold.

  • Hydroxylation and Methylation: The bibenzyl core undergoes further modifications, including hydroxylation and methylation, to yield a variety of bibenzyl derivatives. In the case of this compound, it is proposed that Batatasin III is first synthesized and then undergoes a final methylation step.

  • O-Methylation: A specific O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of Batatasin III, resulting in the formation of this compound.

Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, isolation, and biosynthesis of this compound. While the Dioscoreaceae and Orchidaceae families are promising sources, further quantitative studies are required to determine the abundance of this compound in various plant species. The provided experimental protocol offers a robust framework for its isolation, and the elucidated biosynthetic pathway provides a basis for future studies in metabolic engineering and synthetic biology to enhance its production. This information serves as a critical foundation for advancing research and development efforts centered on this intriguing natural product.

References

An In-depth Technical Guide to the Putative Biosynthesis of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3'-O-Methylbatatasin III, a phenanthrene (B1679779) derivative with noted biological activities. Drawing from established principles of stilbenoid and phenanthrene biosynthesis in plants, this document outlines a hypothetical pathway, identifies key enzymatic steps, and discusses the precursor molecules involved. While the complete pathway for this compound has not been fully elucidated in published literature, this guide synthesizes current knowledge to present a scientifically grounded model. It also highlights areas where further research is required and suggests experimental approaches to validate the proposed pathway.

Introduction to this compound

This compound is a naturally occurring phenanthrene derivative that has been isolated from various plant species, notably within the Dioscoreaceae family.[1] Phenanthrenes derived from plants, also known as phenanthrenoids, are recognized for a range of biological activities and are of interest to the pharmaceutical and nutraceutical industries. The biosynthesis of these complex molecules is believed to originate from the well-established phenylpropanoid pathway, leading to stilbenoid precursors that undergo further modifications to form the characteristic three-ring phenanthrene core.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through several key stages, beginning with the general phenylpropanoid pathway and culminating in a series of specific modifications to a dihydrostilbene backbone.

The Phenylpropanoid Pathway: Synthesis of Precursors

The journey to this compound begins with the essential amino acid, L-phenylalanine. This initial phase involves a series of enzymatic reactions to produce p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous plant secondary metabolites.[1][2][3][4]

The key enzymes in this stage are:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[5]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Concurrently, the synthesis of malonyl-CoA, the extender unit for polyketide synthesis, occurs via the carboxylation of acetyl-CoA by Acetyl-CoA Carboxylase (ACC) .

Formation of the Dihydrostilbene Backbone

It is proposed that the core structure of this compound is derived from a dihydrostilbene (bibenzyl) precursor. This is based on the known biosynthesis of other plant phenanthrenes, where 9,10-dihydrophenanthrenes are formed from dihydrostilbene precursors.[6] Batatasin III, a closely related compound, is itself a dihydrostilbene.[7][8]

The key enzyme in this step is hypothesized to be Bibenzyl Synthase (BBS) , a type III polyketide synthase. BBS would catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a dihydrostilbene scaffold. This is analogous to the action of stilbene (B7821643) synthase (STS), which produces the stilbene backbone.[5][9]

Oxidative Cyclization to the Phenanthrene Core

The transformation from a dihydrostilbene to a phenanthrene structure is believed to proceed via an intramolecular oxidative coupling reaction.[6] This crucial step would form the third ring of the phenanthrene system. The specific enzyme responsible for this cyclization in the biosynthesis of this compound has not yet been identified. However, it is likely catalyzed by a cytochrome P450 monooxygenase or a related oxidase. These enzymes are well-known for their roles in the oxidative modification of secondary metabolites in plants.[10][11][12]

Tailoring Reactions: Hydroxylation and O-Methylation

Following the formation of the phenanthrene core, a series of "tailoring" reactions are necessary to produce the final structure of this compound. These modifications include hydroxylation and O-methylation.

  • Hydroxylation: The specific placement of hydroxyl groups on the aromatic rings is likely carried out by specific cytochrome P450 monooxygenases . These enzymes are responsible for the regioselective hydroxylation of a wide variety of plant natural products.[10][11][12]

  • O-Methylation: The final step in the proposed pathway is the methylation of a hydroxyl group at the 3' position. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[13][14][15][16][17] Several OMTs with activity towards stilbenoids have been characterized in plants, suggesting a similar enzyme is involved in this pathway.[14][16][17]

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of quantitative data specifically for the biosynthesis of this compound. To advance the understanding of this pathway, future research should focus on obtaining the following data:

Data TypeDescriptionImportance
Enzyme Kinetics Michaelis-Menten constants (Km), catalytic constants (kcat), and turnover numbers for each enzyme in the pathway.Provides insights into enzyme efficiency, substrate specificity, and reaction rates.
Substrate & Product Concentrations In vivo and in vitro concentrations of precursor molecules, intermediates, and the final product.Helps to identify rate-limiting steps and potential metabolic bottlenecks.
Gene Expression Levels Quantification of the transcripts for the genes encoding the biosynthetic enzymes under various conditions.Correlates gene activity with the production of this compound.
Protein Abundance Measurement of the cellular levels of the biosynthetic enzymes.Provides a direct measure of the catalytic machinery present.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and to characterize the involved enzymes, a combination of molecular biology, biochemistry, and analytical chemistry techniques will be required. The following are key experimental protocols that can be adapted from studies on other plant secondary metabolite pathways:

Identification of Candidate Genes
  • Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce this compound. Compare the transcriptomes of high-producing and low-producing tissues or plants under different environmental conditions to identify differentially expressed genes. Look for candidate genes encoding PAL, C4H, 4CL, BBS, cytochrome P450s, and OMTs.

  • Genome Mining: Search for homologous genes in the genome of the source plant using known sequences of biosynthetic enzymes from related pathways in other species.

Functional Characterization of Enzymes
  • Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or yeast.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays:

    • Incubate the purified enzyme with the putative substrate(s) and necessary co-factors (e.g., CoA, SAM, NADPH).

    • For example, to test a candidate BBS, incubate the purified enzyme with p-coumaroyl-CoA and malonyl-CoA.

    • To test a candidate OMT, incubate the purified enzyme with a hydroxylated phenanthrene precursor and SAM.

  • Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product.

In Vivo Pathway Validation
  • Virus-Induced Gene Silencing (VIGS): Temporarily silence the expression of candidate genes in the source plant to observe the effect on the accumulation of this compound and its intermediates.

  • Stable Genetic Transformation: Create transgenic plants with knocked-out or over-expressed candidate genes to study the impact on the metabolic pathway.

  • Tracer Studies: Feed the plant with isotopically labeled precursors (e.g., ¹³C-phenylalanine) and track the incorporation of the label into this compound and its proposed intermediates.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway cluster_core_synthesis Core Structure Synthesis cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Dihydrostilbene Precursor Dihydrostilbene Precursor p-Coumaroyl-CoA->Dihydrostilbene Precursor BBS Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->Dihydrostilbene Precursor Phenanthrene Precursor Phenanthrene Precursor Dihydrostilbene Precursor->Phenanthrene Precursor Cytochrome P450 (Oxidative Cyclization) Hydroxylated Phenanthrene Hydroxylated Phenanthrene Phenanthrene Precursor->Hydroxylated Phenanthrene Cytochrome P450 (Hydroxylation) This compound This compound Hydroxylated Phenanthrene->this compound OMT (S-adenosyl-methionine)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Experimental Workflow Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression\n(E. coli / Yeast) Heterologous Expression (E. coli / Yeast) Gene Cloning->Heterologous Expression\n(E. coli / Yeast) Protein Purification Protein Purification Heterologous Expression\n(E. coli / Yeast)->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Product Analysis\n(LC-MS, NMR) Product Analysis (LC-MS, NMR) Enzyme Assay->Product Analysis\n(LC-MS, NMR) Functional Confirmation Functional Confirmation Product Analysis\n(LC-MS, NMR)->Functional Confirmation

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Outlook

The biosynthesis of this compound presents an intriguing area of plant biochemistry with potential applications in metabolic engineering and drug discovery. The hypothetical pathway presented in this guide provides a solid foundation for future research. The immediate priorities should be the identification and characterization of the key enzymes, particularly the Bibenzyl Synthase, the cytochrome P450 responsible for oxidative cyclization, and the specific O-methyltransferase. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds.

References

Biological Activity Screening of 3'-O-Methylbatatasin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3'-O-Methylbatatasin III is a naturally occurring phenanthrene (B1679779) derivative found in various plant species, including those of the Dioscoreaceae family. As a member of the stilbenoid class of compounds, which are known for a range of biological activities, this compound is a molecule of interest for pharmacological screening. This technical guide provides an overview of the current, albeit limited, knowledge on the biological activities of this compound and its close analogs. It also details standardized experimental protocols for the in-vitro screening of its potential antioxidant, anti-inflammatory, and cytotoxic effects.

While direct and extensive research on the biological activities of this compound is not widely available in current scientific literature, studies on the closely related compound, Batatasin III, and other stilbene (B7821643) derivatives provide valuable insights into its potential therapeutic applications.

Quantitative Data on Related Compounds

Table 1: Anti-inflammatory Activity of Batatasin III Analogs

CompoundAssayCell LineIC50 (µM)Reference
Batatasin III Analog 21Nitric Oxide Production InhibitionRAW 264.7 Macrophages12.95[1]

Table 2: Antioxidant Activity of Batatasin III

CompoundAssayIC50 (µg/mL)Reference
Batatasin IIIDPPH Radical Scavenging206.82

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to screen the biological activity of this compound. These are standardized protocols and should be optimized for specific laboratory conditions.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[2][3][4]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is neutralized, and the color changes to a pale yellow. The degree of discoloration, measured by a spectrophotometer, is indicative of the compound's scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol or another suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control (ascorbic acid).

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the test compound dilution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][7][8]

Principle: Macrophages, when stimulated with LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of this compound or the positive control (dexamethasone).

    • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).

    • Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated as follows:

    The IC50 value can then be calculated.

Cytotoxic Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the positive control (doxorubicin) for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as:

    The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by an anti-inflammatory compound and a general workflow for biological activity screening.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces transcription of NO Nitric Oxide iNOS->NO Produces Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

G General Workflow for In-Vitro Biological Activity Screening start Start: Compound Isolation/ Synthesis antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory cytotoxic Cytotoxicity Assays (e.g., MTT) start->cytotoxic data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxic->data_analysis report Report Generation data_analysis->report end End report->end

Caption: A generalized workflow for screening the biological activities of a test compound.

References

The Discovery and Analysis of 3'-O-Methylbatatasin III in Orchids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3'-O-Methylbatatasin III and related bibenzyl compounds in orchids. It details the experimental protocols utilized in key studies and presents quantitative data for comparative analysis. Furthermore, this document illustrates the biosynthetic pathway of bibenzyls and explores a potential signaling pathway associated with these compounds.

Discovery of Bibenzyls in Epidendrum rigidum

A pivotal study in the exploration of bibenzyls in orchids was conducted by Hernández-Romero and colleagues in 2005, which led to the isolation and identification of several phytotoxic bibenzyl derivatives from the orchid Epidendrum rigidum. While this study isolated batatasin III, it also investigated the biological activity of a synthetic analogue, this compound, thereby establishing a significant link between this compound and the Orchidaceae family.[1][2][3]

The research team employed a bioassay-guided fractionation approach to isolate the active compounds from a chloroform-methanol extract of the whole plant.[1][3] This discovery highlighted the potential of orchids as a source of novel bibenzyls with interesting biological activities.

Quantitative Data

The study by Hernández-Romero et al. (2005) provided valuable quantitative data on the phytotoxic activity of the isolated and synthesized bibenzyls. The following table summarizes the inhibitory concentrations (IC50) of these compounds on the radicle growth of Amaranthus hypochondriacus and their effects on the aquatic plant Lemna pausicostata.

CompoundIC50 on A. hypochondriacus Radicle Growth (µM)IC50 for Growth Inhibition in L. pausicostata (µM)IC50 for Cellular Leakage in L. pausicostata (µM)
Gigantol0.65[1]89.9[1]89.9[1]
Batatasin III0.1[1]180[1]166[1]
This compound (synthetic)Not reported155148

Experimental Protocols

The following sections detail the methodologies employed in the landmark 2005 study for the isolation and analysis of bibenzyls from Epidendrum rigidum.

Plant Material and Extraction

Whole plants of Epidendrum rigidum were collected and dried. The dried plant material was then ground and extracted with a chloroform-methanol solvent system to obtain a crude extract containing a mixture of secondary metabolites.[1][3]

Bioassay-Guided Fractionation

The crude extract was subjected to bioassay-guided fractionation to isolate the phytotoxic compounds. This involved a series of chromatographic separations, with each resulting fraction being tested for its inhibitory activity on the radicle growth of Amaranthus hypochondriacus seedlings.[1][3]

Isolation and Purification

The active fractions were further purified using various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC), to yield pure compounds, including batatasin III.[1]

Structural Elucidation

The chemical structures of the isolated compounds were determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[4]

Synthesis of this compound

This compound was prepared as a synthetic analogue to investigate the structure-activity relationship of the bibenzyl compounds.[1]

Phytotoxicity Assays

The phytotoxic effects of the isolated and synthesized compounds were evaluated using two main bioassays:

  • Radicle Growth Inhibition Assay: The inhibitory effect on the radicle growth of Amaranthus hypochondriacus was measured to determine the IC50 values.[1][3]

  • Lemna pausicostata Growth and Cellular Leakage Assay: The impact on the growth and membrane integrity of the aquatic plant Lemna pausicostata was assessed to further characterize the phytotoxicity.[1]

Visualizations: Pathways and Workflows

Experimental Workflow for Bibenzyl Isolation

The following diagram illustrates the general workflow employed for the isolation of bibenzyl compounds from orchids.

G plant Orchid Plant Material (e.g., Epidendrum rigidum) extraction Extraction (Chloroform-Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) crude_extract->fractionation active_fractions Active Fractions fractionation->active_fractions purification Purification (e.g., Preparative TLC) active_fractions->purification pure_compounds Pure Bibenzyls (e.g., Batatasin III) purification->pure_compounds elucidation Structural Elucidation (NMR, MS) pure_compounds->elucidation bioassays Biological Activity Testing (Phytotoxicity Assays) pure_compounds->bioassays

Caption: Experimental workflow for the isolation and characterization of bibenzyls from orchids.

Biosynthetic Pathway of Bibenzyls in Orchids

Bibenzyls in orchids are synthesized via the phenylpropanoid pathway. The following diagram outlines the key enzymatic steps leading to the formation of the bibenzyl backbone.[5][6][7]

G phenylalanine L-Phenylalanine pal PAL phenylalanine->pal cinnamic_acid Cinnamic Acid c4h C4H cinnamic_acid->c4h coumaroyl_coa p-Coumaroyl-CoA four_cl 4CL coumaroyl_coa->four_cl dihydro_coumaroyl_coa Dihydro-p-Coumaroyl-CoA bbs BBS dihydro_coumaroyl_coa->bbs bibenzyl_scaffold Bibenzyl Scaffold modifications Tailoring Reactions (e.g., Methylation, Hydroxylation) bibenzyl_scaffold->modifications final_product This compound & other Bibenzyls modifications->final_product pal->cinnamic_acid c4h->coumaroyl_coa four_cl->dihydro_coumaroyl_coa bbs->bibenzyl_scaffold G bibenzyl Bibenzyl Derivative (e.g., this compound) sirt3 SIRT3 Activation bibenzyl->sirt3 mitochondria Mitochondrial Deacetylation sirt3->mitochondria ros Reduced ROS Production mitochondria->ros stress Enhanced Stress Resistance ros->stress

References

Methodological & Application

Application Notes & Protocols for the Extraction of 3'-O-Methylbatatasin III from Pholidota chinensis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and a representative protocol for the extraction, isolation, and purification of 3'-O-Methylbatatasin III, a bibenzyl compound, from the whole plant of Pholidota chinensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Pholidota chinensis Lindl. is a medicinal plant used in traditional Chinese medicine and is known to contain a variety of bioactive compounds, including stilbenoids, phenanthrenes, and bibenzyls.[1][2] These compounds have demonstrated multiple therapeutic activities, such as anti-inflammatory, antioxidant, and anti-diabetic properties.[1][3] While the literature describes the isolation of numerous constituents from Pholidota species, a specific protocol for this compound is synthesized here based on established methods for similar compounds from this genus.

Data Presentation: Quantitative Analysis
Parameter Sample Method/Assay Result Reference
Antioxidant Activity Ethyl Acetate (B1210297) Extract of P. chinensisDPPH Assay1.43 mmol AAE/g[3]
Ethyl Acetate Extract of P. chinensisABTS Assay5.38 mmol TE/g[3]
Ethyl Acetate Extract of P. chinensisFRAP Assay2.58 mmol FSHE/g[3]
Anti-inflammatory Activity Ethyl Acetate Extract of P. chinensisNO Production Inhibition in RAW 264.7 cellsIC₅₀ = 18.71 µg/ml[3][4]
α-Glucosidase Inhibition Ethyl Acetate Extract of P. chinensisα-Glucosidase Inhibitory Assay13.29 mmol ACAE/g[3]
Compound Yield Batatasin III from Sunipia scariosaMethanol (B129727) Extraction & Chromatography60% of a two-isomer mixture[5][6]

Note: AAE = Ascorbic Acid Equivalents; TE = Trolox Equivalents; FSHE = FeSO₄·7H₂O Equivalents; ACAE = Acarbose Equivalents. The yield for Batatasin III is provided for context as it is a closely related compound.

Experimental Protocols

This section details a representative methodology for the extraction and purification of this compound from Pholidota chinensis. The protocol is a composite based on methods used for isolating stilbenoids and bibenzyls from the Pholidota genus.[5][6][7][8]

Plant Material Preparation
  • Collection and Identification: Collect the whole plant of Pholidota chinensis and have it authenticated by a qualified botanist.

  • Cleaning and Drying: Wash the plant material thoroughly with water to remove any soil and foreign matter. Air-dry the material in the shade at room temperature until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (EtOH) (e.g., 10 L) at room temperature for 7 days, with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the crude extracts.

Fractionation (Liquid-Liquid Partitioning)
  • Suspension: Suspend the concentrated crude extract in distilled water.

  • Solvent Partitioning: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:

    • Petroleum Ether

    • Ethyl Acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective petroleum ether, ethyl acetate, n-butanol, and remaining aqueous fractions. The ethyl acetate fraction is often reported to be rich in phenolic compounds, including stilbenoids.[3][4]

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

    • Elute the column with a gradient solvent system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., petroleum ether-EtOAc gradients from 100:0 to 0:100).

    • Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions containing the target compound using a Sephadex LH-20 column.

    • Use methanol (MeOH) or a mixture of chloroform (B151607) and methanol as the mobile phase to separate compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, use a Prep-HPLC system with a C18 column.

    • Elute with an isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.

    • Monitor the elution with a UV detector at an appropriate wavelength.

Structure Elucidation

Identify the purified compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with reported values from the literature.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Pholidota chinensis.

Extraction_Workflow Start Dried Pholidota chinensis Powder Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel Fractions Combined Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Final_Compound Pure this compound Prep_HPLC->Final_Compound

Caption: Workflow for Extraction and Isolation.

References

Application Notes and Protocols for the Isolation and Purification of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the isolation and purification of 3'-O-Methylbatatasin III, a bibenzyl compound found in certain Orchidaceae species. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of batatasin III, a common bibenzyl found in many Orchidaceae plants known for various biological activities, including anti-tumor and anti-inflammatory properties.[1] The successful isolation and purification of this compound are crucial for further pharmacological studies and for its use as a reference substance. This protocol outlines a method involving solvent extraction, silica (B1680970) gel column chromatography, and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

1. Plant Material and Extraction

The whole plant of Pholidota chinensis can be used as a source for this compound.

  • Materials:

    • Dried and powdered whole plant of P. chinensis

    • Methanol (B129727) (MeOH)

    • Rotary evaporator

  • Protocol:

    • Macerate the dried and powdered plant material in methanol at room temperature. The exact ratio of plant material to solvent and the duration of maceration can be optimized, but a common starting point is a 1:10 (w/v) ratio for 24-48 hours, repeated three times.

    • Filter the extracts and combine them.

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation by Silica Gel Column Chromatography

The crude extract is first fractionated using silica gel column chromatography to separate compounds based on polarity.

  • Materials:

    • Crude methanolic extract

    • Silica gel (100-200 mesh)

    • Glass column

    • Solvents: n-hexane, ethyl acetate

  • Protocol:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate. The specific gradient will depend on the separation but can start from 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing similar compounds. The fractions containing bibenzyls are typically eluted with mid-polarity solvent mixtures.

3. Purification by High-Speed Counter-Current Chromatography (HSCCC)

Final purification of this compound is achieved using HSCCC, a liquid-liquid partition chromatography technique.

  • Materials:

    • Partially purified fraction from silica gel chromatography

    • HSCCC instrument

    • Solvents: n-hexane, ethyl acetate, methanol, water

  • Protocol:

    • Prepare the two-phase solvent system consisting of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v).[2]

    • Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system).

    • Dissolve the semi-purified fraction in a small volume of the biphasic solvent system and inject it into the HSCCC.

    • Elute with the mobile phase (the lower phase of the solvent system) at a suitable flow rate.

    • Monitor the effluent with a UV detector and collect the fractions corresponding to the peaks.

    • The purity of the isolated this compound should be greater than 94% as determined by UHPLC.[2]

4. Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

  • Methods:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

Data Presentation

ParameterValue/RangeReference
Source Material Whole plant of Pholidota chinensis[2]
Extraction Solvent Methanol[1]
Initial Fractionation Silica Gel Column Chromatography[2]
Final Purification High-Speed Counter-Current Chromatography[2]
HSCCC Solvent System n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v)[2]
Final Purity > 94% (by UHPLC)[2]

Visualization of the Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

Isolation_Purification_Workflow Plant Dried & Powdered Pholidota chinensis Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel SemiPure Semi-purified Fraction SilicaGel->SemiPure HSCCC High-Speed Counter-Current Chromatography (HSCCC) SemiPure->HSCCC PureCompound This compound (>94% Purity) HSCCC->PureCompound Analysis Structure Elucidation (MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Quantitative Analysis of 3'-O-Methylbatatasin III in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-O-Methylbatatasin III is a phenanthrene (B1679779) derivative found in various plant species, notably from the Dioscoreaceae family.[1] It has garnered interest for its potential biological activities. This application note presents a detailed protocol for the quantitative analysis of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection. The method is designed to be accurate, precise, and reliable for the quantification of this compound in complex matrices.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (purity >98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)

  • Plant Material: Dried and powdered plant tissue (e.g., peels of Dioscorea species)

  • Extraction Solvents: Methanol or Ethanol (analytical grade)

  • Syringe filters: 0.45 µm PTFE

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-10 min, 10-40% B10-25 min, 40-70% B25-30 min, 70-100% B30-35 min, 100% B (hold)35-40 min, 100-10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 261 nm (based on typical absorbance for phenanthrenes)[1]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh approximately 1 g of the dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters for compounds structurally similar to this compound are summarized below, demonstrating the method's suitability for its intended purpose.[1]

Table 2: Summary of Method Validation Parameters (for related phenanthrenes)

ParameterResult
Linearity (R²) > 0.999[1]
Range 0.625 - 20.00 µg/mL[1]
Limit of Detection (LOD) 0.78 - 0.89 µg/mL[1]
Limit of Quantification (LOQ) 2.38 - 2.71 µg/mL[1]
Intra-day Precision (RSD%) 0.25 - 7.58%[1]
Inter-day Precision (RSD%) Not specified in the provided context
Accuracy (Recovery %) 95 - 100%[1]

Data Presentation

The quantification of this compound in the plant extract is performed by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Table 3: Example Quantitative Data for this compound in a Plant Extract

Sample IDPeak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Plant Extract 112345615.80.316
Plant Extract 29876512.60.252
Plant Extract 315432119.70.394

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Powdered Plant Material extraction Ultrasonic Extraction with Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection PDA Detection at 261 nm separation->detection peak_integration Peak Integration & Area Calculation detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_parameters Validation Parameters method HPLC Method validation Method Validation method->validation ensures quantification Accurate Quantification validation->quantification leads to linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy lod_loq LOD/LOQ validation->lod_loq

Caption: Logical relationship between method validation and accurate quantification.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of 3'-O-Methylbatatasin III using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated NMR data for this compound and the structurally related Batatasin III for comparative analysis, and diagrams to illustrate the workflow.

Introduction

This compound, a bibenzyl derivative found in plants such as Pholidota chinensis, is a subject of interest in natural product chemistry and drug discovery.[1][2] Its structural elucidation is crucial for understanding its biological activity and for quality control in phytochemical studies. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This application note outlines the standard procedures for acquiring and interpreting NMR data for this compound.

Data Presentation

The structural similarity between this compound and Batatasin III makes a comparative analysis of their NMR data particularly insightful. The additional methyl group in this compound leads to predictable changes in the chemical shifts of the aromatic ring to which it is attached.

Table 1: ¹H NMR Data (CD₃OD, 500 MHz) of this compound and Batatasin III

Atom NumberThis compound Chemical Shift (δ ppm)Batatasin III Chemical Shift (δ ppm)[3][4]MultiplicityJ (Hz)
2, 66.246.25dd1.8, 1.8
46.206.19dd1.8, 2.4
2'6.786.63m
4'6.756.63m
5'7.187.08dd7.8, 8.4
6'6.726.63m
7 (α)2.802.79m
8 (β)2.802.79m
5-OCH₃3.713.71s
3'-OCH₃3.78-s

Table 2: ¹³C NMR Data (CD₃OD, 125 MHz) of this compound and Batatasin III

Atom NumberThis compound Chemical Shift (δ ppm)Batatasin III Chemical Shift (δ ppm)[3][4]
1144.5144.06
2108.1107.63
3158.5157.98
499.098.54
5161.2160.83
6105.5105.12
1'143.8143.29
2'115.3114.93
3'160.1156.93
4'112.8112.36
5'129.5128.84
6'121.2119.43
7 (α)38.037.47
8 (β)38.537.80
5-OCH₃55.554.10
3'-OCH₃55.8-

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation

A clean and dry 5 mm NMR tube is essential for acquiring high-quality spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for this compound. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility and the desired chemical shift resolution.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube.

  • Degassing (Optional): For high-resolution experiments or unstable compounds, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can cause line broadening.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Spectroscopy (for full structural elucidation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Structural Assignment: Use the chemical shifts, coupling constants, and correlations from 2D NMR spectra to assign all proton and carbon signals to the corresponding atoms in the this compound molecule.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d ft Fourier Transform two_d->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Structural Assignment reference->assign

Caption: Workflow for NMR-based characterization.

Structure_Elucidation_Logic H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic of 2D NMR for structure elucidation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a bibenzyl compound found in various plant species, including those of the family Dioscoreaceae.[1] This class of compounds has garnered interest for its potential biological activities, including antimicrobial and antifungal properties.[1] Mass spectrometry, coupled with liquid chromatography, serves as a powerful analytical tool for the identification and quantification of this compound in complex matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound.

Chemical Information

PropertyValue
Compound Name This compound
Synonyms 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol
Molecular Formula C₁₆H₁₈O₃
Molecular Weight 258.31 g/mol
CAS Number 101330-69-2

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the initial identification of the compound in a mass spectrum.

AdductPredicted m/z
[M+H]⁺ 259.1329
[M+Na]⁺ 281.1148
[M-H]⁻ 257.1183

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from plant tissues for subsequent LC-MS analysis.

Materials:

  • Lyophilized and finely ground plant material

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Weigh 500 mg of the lyophilized plant powder into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonciate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • For purification, pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the bibenzyl compounds with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general method for the separation and detection of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

Predicted MRM Transitions (for quantification): Based on common fragmentation patterns of bibenzyls, the following are plausible MRM transitions. These should be confirmed with an authentic standard.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
259.13137.0615-25
259.13121.0620-30

Note: The product ion at m/z 137.06 likely corresponds to the cleavage of the ethyl bridge, resulting in a methoxyphenylethyl fragment. The ion at m/z 121.06 could result from the further loss of a methyl group from the other methoxyphenyl ring.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plant_material Plant Material extraction Extraction (80% Methanol) plant_material->extraction purification SPE Purification (C18) extraction->purification reconstitution Reconstitution purification->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis identification Identification data_analysis->identification quantification Quantification data_analysis->quantification

A streamlined workflow for the analysis of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively characterized, studies on related bibenzyl compounds from medicinal plants suggest potential immunomodulatory and protective effects. For instance, some bibenzyls have been shown to modulate inflammatory responses in human immune cells and protect against cellular stress.[1][2] One such pathway involves the sirtuin 3 (SIRT3), a key mitochondrial deacetylase that plays a role in regulating oxidative stress.

The following diagram illustrates a plausible mechanism by which a bibenzyl compound like this compound might exert a protective effect against cellular stress, based on studies of similar compounds.

signaling_pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_pathway SIRT3 Pathway cluster_outcome Outcome uvb UVB Irradiation ros Increased ROS uvb->ros photoaging Protection against Photoaging ros->photoaging leads to bibenzyl This compound (or related bibenzyls) sirt3 SIRT3 Activation bibenzyl->sirt3 promotes mnsod Mn-SOD Deacetylation & Activation sirt3->mnsod ros_scavenging ROS Scavenging mnsod->ros_scavenging ros_scavenging->photoaging inhibits

A putative pathway showing the protective effect of bibenzyls.

References

Application Notes and Protocols: 3'-O-Methylbatatasin III In Vitro Antimicrobial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a phenanthrene (B1679779) derivative found in various plant species, including those from the Dioscoreaceae family.[1] As a member of the stilbenoid class of compounds, it is recognized for its potential therapeutic properties. Stilbenoids have garnered significant interest for their diverse biological activities, including antimicrobial effects.[2][3][4] The proposed mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes and potential interference with essential enzymatic pathways.[1] This document provides detailed protocols for in vitro antimicrobial susceptibility testing of this compound to evaluate its efficacy against various microbial strains.

While specific antimicrobial data for this compound is not extensively available in public literature, studies on structurally related phenanthrene compounds have demonstrated antimicrobial activity. This indicates the potential of this compound as a subject for further antimicrobial research.

Data Presentation

The following table summarizes representative antimicrobial activity data for phenanthrene compounds structurally related to this compound. This data is provided as an illustrative example of the expected outcomes from the protocols described below.

Table 1: Antimicrobial Activity of Structurally Related Phenanthrene Compounds

Compound ClassTest OrganismMethodMIC (µg/mL)Reference
PhenanthrenesMycobacterium fortuitumBroth Microdilution25[5]
PhenanthrenesStaphylococcus aureusBroth Microdilution25[5]

Note: This data is for phenanthrene compounds and not specifically for this compound. It should be used as a reference for experimental design and potential results.

Experimental Protocols

Two standard and widely accepted methods for in vitro antimicrobial susceptibility testing are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion Method for assessing the zone of inhibition.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial or fungal strains)

  • Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth medium alone)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer or microplate reader (optional, for quantitative measurement)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.

    • Add 100 µL of the prepared this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 10 µL of the diluted microbial inoculum to each well, except for the negative control wells (which should only contain broth).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculated with the microorganism.

    • Negative Control (Sterility Control): Wells containing only the broth medium to check for contamination.

    • Growth Control: Wells containing broth medium and the microbial inoculum to ensure the viability of the microorganism.

  • Incubation:

    • Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

    • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify microbial growth.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Preparation of Test Disks:

    • Prepare a stock solution of this compound in a suitable volatile solvent.

    • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Placement:

    • Aseptically place the prepared this compound disks, positive control antibiotic disks, and negative control disks onto the surface of the inoculated agar plates.

    • Ensure the disks are pressed down gently to make complete contact with the agar.

  • Incubation:

    • Invert the petri dishes and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_compound->serial_dilution Add to first well prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_plates Prepare Inoculated Agar Plates prep_plates->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the potential anti-inflammatory, antioxidant, and anti-cancer activities of 3'-O-Methylbatatasin III, a natural phenanthrene (B1679779) derivative.[1]

Anti-Inflammatory Activity

Batatasin III, a closely related compound, and its analogs have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound.[2] The proposed assays will quantify the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. An analog of batatasin III has been shown to significantly inhibit nitric oxide production.[2]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Absorbance (540 nm)% NO Inhibition
Control
LPS (1 µg/mL)0%
1
5
10
25
50
L-NMMA (Positive Control)
Pro-Inflammatory Cytokine Expression Analysis (ELISA or qPCR)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production Assay.

  • Cytokine Measurement:

    • ELISA: Collect the cell culture supernatant and perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • qPCR: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Quantify the reduction in cytokine secretion (ELISA) or gene expression (qPCR) relative to the LPS-stimulated control.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
This compound (10 µM) + LPS
This compound (50 µM) + LPS
Signaling Pathway Visualization

The anti-inflammatory activity of batatasin III analogs has been linked to the inhibition of the NF-κB pathway.[2] The following diagram illustrates this proposed mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates p65 p65 Phosphorylation NFkB_pathway->p65 iNOS iNOS Expression p65->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Methylbatatasin This compound Methylbatatasin->p65 inhibits

Caption: Proposed anti-inflammatory signaling pathway.

Antioxidant Activity

Bibenzyl compounds, including Batatasin III, have shown antioxidant properties, such as DPPH radical scavenging activity.[3][4] The following cell-based assay evaluates the ability of this compound to mitigate oxidative stress.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Experimental Protocol:

  • Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to form a confluent monolayer.

  • Compound and Probe Loading:

    • Remove the media and wash the cells with PBS.

    • Add 100 µL of treatment media containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) to each well.

    • Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the treatment media and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for both control and treated wells. Determine the CAA value as the percentage reduction in fluorescence.

Data Presentation:

Concentration (µM)Area Under Curve (AUC)% CAA
Control (AAPH only)0%
1
5
10
25
50
Quercetin (Positive Control)

Workflow Visualization

G Start Seed HepG2 cells in 96-well plate Incubate1 Incubate with This compound and DCFH-DA Start->Incubate1 Wash Wash cells with PBS Incubate1->Wash AAPH Add AAPH to induce oxidative stress Wash->AAPH Measure Measure fluorescence every 5 min for 1h AAPH->Measure Analyze Calculate CAA values Measure->Analyze

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Anti-Cancer Activity

Bibenzyls have been reported to possess anti-tumor activities.[5] The following assays can be used to assess the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Control100%100%100%
1
5
10
25
50
Doxorubicin (Positive Control)
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the MTT assay for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
This compound (IC₅₀)
Staurosporine (Positive Control)

Logical Relationship of Anti-Cancer Assays

G Compound This compound MTT Cell Viability Assay (MTT) Determines IC₅₀ Compound->MTT Initial Screening Apoptosis Apoptosis Assay (Annexin V/PI) Identifies mechanism of cell death MTT->Apoptosis Based on IC₅₀ Mechanism Elucidation of Anti-Cancer Mechanism Apoptosis->Mechanism

Caption: Logical workflow for anti-cancer activity assessment.

References

Application Notes and Protocols for 3'-O-Methylbatatasin III in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3'-O-Methylbatatasin III as a lead compound for drug development. Due to the limited availability of direct quantitative data for this compound, this document leverages data from structurally similar phenanthrene (B1679779) derivatives found in the Dioscoreaceae family to provide a strong rationale and starting point for research and development.

Introduction

This compound is a phenanthrene derivative isolated from plants of the Dioscoreaceae family.[1] Phenanthrenes from this family are known to possess a range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The primary proposed mechanism of action for some of these compounds involves the disruption of microbial cell membranes and interference with key enzymatic pathways, making them promising candidates for addressing antibiotic resistance.[1] Furthermore, evidence suggests that phenanthrene derivatives may modulate inflammatory signaling pathways, indicating their potential for treating inflammatory diseases.

Potential Therapeutic Applications

  • Antimicrobial Agent: As a potential lead for novel antibiotics, particularly against resistant strains.

  • Antifungal Agent: For the development of new treatments for fungal infections.

  • Anti-inflammatory Agent: For chronic inflammatory diseases, potentially through the modulation of the MAPK and NF-κB signaling pathways.

  • Phytochemical Research: As a reference standard and tool for exploring the bioactivity of natural products.

Physicochemical Properties

PropertyValueReference
CAS Number 101330-69-2[1]
Molecular Formula C₁₆H₁₈O₃[1]
Molecular Weight 258.31 g/mol [1]
Storage 2°C - 8°C, in a well-closed container[1]

Quantitative Data Summary (from Structurally Related Phenanthrenes)

The following tables summarize the biological activities of phenanthrene derivatives structurally related to this compound. This data provides a strong rationale for investigating this compound for similar activities.

Table 1: Anti-inflammatory Activity of a Structurally Similar Phenanthrene

Compound: 6,7-dihydroxy-2,4-dimethoxy phenanthrene

AssayTarget/Cell LineEffect
Nitric Oxide (NO) ProductionBV2 microgliaSignificant decrease in LPS-induced NO production.
Pro-inflammatory Cytokine ProductionBV2 microgliaSignificant decrease in LPS-induced production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Protein ExpressionBV2 microgliaSignificant decrease in LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Signaling Pathway InhibitionBV2 microgliaSuppression of the transcriptional activity of nuclear factor-kappa B (NF-κB) and phosphorylation of p38 mitogen-activated protein kinase (MAPK).

Table 2: Antifungal Activity of a Structurally Similar Phenanthrene

Compound: 6,7-dihydroxy-2,4-dimethoxyphenanthrene

Fungal StrainMIC (Minimum Inhibitory Concentration)MFC (Minimum Fungicidal Concentration)
Candida albicansStrong inhibitory activity reportedStrong fungicidal activity reported

Table 3: Antiviral Activity of Phenanthrene Derivatives

Virus StrainAssayActivity
Influenza A virus (H3N2)Embryonated chicken egg & MDCK cellsSignificant inhibition of viral replication reported for several phenanthrenes.

Table 4: Phytotoxicity of Phenanthrene Derivatives

Plant SpeciesAssayEffect
Lemna pausicostata (duckweed)Axenic culture growth inhibitionInhibition of growth and increased cellular leakage observed with several bibenzyls and phenanthrenes.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol describes the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Workflow:

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 macrophages B Seed cells into 96-well plates A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Measure NO production (Griess Assay) D->E F Measure cytokine levels (ELISA for TNF-α, IL-6) D->F G Assess cell viability (MTT Assay) D->G

Workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium and pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Phytotoxicity Assay using Lemna pausicostata

This protocol outlines a method to assess the phytotoxic effects of this compound on the aquatic plant Lemna pausicostata.

Workflow:

experimental_workflow_phytotoxicity cluster_preparation Preparation cluster_exposure Exposure cluster_measurement Measurement A Prepare sterile Lemna medium B Prepare test concentrations of This compound A->B C Inoculate Lemna fronds into test solutions B->C D Incubate under controlled conditions C->D E Count frond number at regular intervals D->E F Measure chlorophyll (B73375) content at the end of the experiment D->F

Workflow for Lemna pausicostata phytotoxicity assay.

Materials:

  • Axenic culture of Lemna pausicostata

  • Sterile Lemna growth medium

  • This compound

  • Sterile culture vessels (e.g., 24-well plates or small flasks)

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in the sterile Lemna growth medium. Include a solvent control if a solvent is used to dissolve the compound.

  • Inoculation: Transfer a set number of healthy Lemna pausicostata fronds (e.g., 2-3 fronds per colony) into each culture vessel containing the test solutions.

  • Incubation: Incubate the culture vessels in a growth chamber under controlled conditions (e.g., 25°C, continuous light).

  • Data Collection:

    • Count the number of fronds in each vessel at regular intervals (e.g., every 24 or 48 hours) for a period of 7 days.

    • At the end of the experiment, harvest the fronds, blot them dry, and measure the fresh weight.

    • Extract chlorophyll with a suitable solvent (e.g., ethanol (B145695) or acetone) and measure the absorbance to determine the chlorophyll content.

  • Data Analysis: Calculate the growth rate and the percentage of growth inhibition for each concentration compared to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).

Proposed Signaling Pathway

Based on studies of structurally similar phenanthrenes, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus p38->Nucleus ERK->Nucleus JNK->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->Nucleus iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Methylbatatasin This compound (Hypothesized) Methylbatatasin->p38 Methylbatatasin->NFkB

References

Troubleshooting & Optimization

Technical Support Center: 3'-O-Methylbatatasin III Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3'-O-Methylbatatasin III. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the extraction and purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a bibenzyl, a type of phenolic compound. It has been isolated from various plant species, including Sunipia scariosa. Bibenzyls are recognized as important secondary metabolites, often found in plants of the Orchidaceae family.[1]

Q2: Which solvent is most effective for the initial extraction of this compound?

A2: Methanol (B129727) has been successfully used for the extraction of this compound from plant material.[1] Generally, for phenolic compounds, the choice of solvent is critical, and polar solvents or mixtures of polar solvents with water are often effective. For bibenzyls, methanol and ethanol (B145695) have been commonly employed.

Q3: What are the key steps in the purification of this compound after the initial extraction?

A3: A multi-step purification process is typically required. This often involves column chromatography using silica (B1680970) gel, followed by size-exclusion chromatography with Sephadex LH-20.[1] The final purification to obtain a high-purity compound is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Q4: What are the reported biological activities of this compound and related bibenzyls?

A4: Bibenzyls, as a class of compounds, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and platelet anti-aggregation properties. This compound itself is investigated for its potential antimicrobial and anticancer effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Improper Plant Material Preparation: Particle size is too large, reducing solvent penetration.Grind the dried plant material into a fine powder to increase the surface area for extraction.
Inadequate Solvent-to-Solid Ratio: Insufficient solvent to effectively extract the compound.Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w) or higher.
Insufficient Extraction Time: The compound has not been fully leached from the plant matrix.Increase the extraction time or perform multiple extraction cycles with fresh solvent. Soaking the material for 24 hours before extraction can also be beneficial.[1]
Suboptimal Extraction Temperature: Temperature may be too low for efficient extraction or too high, leading to degradation.Optimize the extraction temperature. For many phenolic compounds, slightly elevated temperatures (e.g., 40-60°C) can improve yield, but this should be balanced against the thermal stability of the compound.
Poor Separation During Column Chromatography Improper Column Packing: Channels or cracks in the stationary phase lead to poor separation.Ensure the silica gel column is packed uniformly without any air bubbles or cracks.
Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the target compound from impurities.Perform small-scale trials with Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column. A gradient elution from a non-polar to a more polar solvent is often effective.
Sample Overloading: Too much crude extract is loaded onto the column.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Co-elution of Impurities in HPLC Suboptimal Mobile Phase: The mobile phase composition does not provide adequate resolution.Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., methanol or acetonitrile) to water can improve separation.[1]
Incorrect Column Choice: The stationary phase of the HPLC column is not suitable for the separation.Consider using a different type of HPLC column (e.g., a different C18 chemistry or a phenyl-hexyl column) that may offer different selectivity.
Degradation of this compound Exposure to Light and Air: Phenolic compounds can be sensitive to oxidation and photodegradation.Conduct extraction and purification steps in a protected environment, for example, by using amber glassware and minimizing exposure to direct light and air.
High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can cause degradation.Use a rotary evaporator at a reduced pressure and a controlled temperature (e.g., below 50°C) to concentrate the extract.

Data Presentation

While specific quantitative data for the optimization of this compound extraction is limited in the reviewed literature, the following table provides a general comparison of extraction methods for bibenzyl and other phenolic compounds to guide experimental design.

Extraction MethodTypical SolventsAdvantagesDisadvantages
Maceration Methanol, Ethanol, Acetone, WaterSimple, requires minimal equipment.Time-consuming, may result in lower yields compared to other methods.
Soxhlet Extraction Methanol, Ethanol, HexaneEfficient due to continuous solvent cycling.Can expose the compound to high temperatures for extended periods, potentially causing degradation.
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolReduced extraction time, increased yield, lower solvent consumption.May require specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Ethanol-water mixturesVery short extraction times, high efficiency.Requires specialized microwave equipment, potential for thermal degradation if not controlled.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Sunipia scariosa

This protocol is adapted from a published method for the isolation of this compound.[1]

1. Plant Material Preparation:

  • Dry the whole plant material of Sunipia scariosa and grind it into a fine powder.

2. Extraction:

  • Soak the powdered plant material (e.g., 250 g) in methanol for 24 hours at room temperature.

  • Perform the extraction six times with fresh methanol for complete extraction.

  • Combine all the methanol extracts and concentrate them to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 400 g of 200-300 mesh silica gel).

  • Dissolve the crude extract (e.g., 40 g) in a minimal amount of solvent and load it onto the column.

  • Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the concentration of acetone.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

Protocol 2: Purification of this compound

This protocol describes the further purification of fractions containing this compound.[1]

1. Further Silica Gel Chromatography:

  • Take the fraction enriched with this compound (e.g., from a petroleum ether:acetone 5:1 elution) and subject it to another silica gel column.

  • Elute this column with a chloroform:methanol gradient.

2. Sephadex LH-20 Chromatography:

  • Further purify the resulting fraction on a Sephadex LH-20 column using a chloroform:methanol (e.g., 3:2) mobile phase to remove smaller and larger impurities.

3. Semi-preparative HPLC:

  • The final purification is achieved by semi-preparative reversed-phase HPLC.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol and water (e.g., 9:11 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Collect the peak corresponding to this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction (Soaking & Repeated Extraction) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel_1 Silica Gel Chromatography (Petroleum Ether/Acetone) crude_extract->silica_gel_1 enriched_fraction Enriched Fraction silica_gel_1->enriched_fraction silica_gel_2 Silica Gel Chromatography (Chloroform/Methanol) enriched_fraction->silica_gel_2 sephadex Sephadex LH-20 Chromatography silica_gel_2->sephadex hplc Semi-preparative HPLC (Methanol/Water) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low Yield of This compound plant_prep Inadequate Plant Material Preparation low_yield->plant_prep solvent_ratio Incorrect Solvent to Solid Ratio low_yield->solvent_ratio extraction_time Insufficient Extraction Time low_yield->extraction_time poor_separation Poor Chromatographic Separation low_yield->poor_separation degradation Compound Degradation low_yield->degradation

Caption: Key factors that can contribute to a low yield of this compound.

Putative Signaling Pathway for Anticancer Activity

Based on the known activities of similar phenolic compounds, the following diagram illustrates a hypothesized signaling pathway for the anticancer effects of this compound. Further research is needed for direct confirmation.

anticancer_pathway cluster_cell Cancer Cell compound This compound cell_membrane Cell Membrane pi3k PI3K compound->pi3k Inhibition nfkb NF-κB compound->nfkb Inhibition caspase9 Caspase-9 compound->caspase9 Activation akt Akt pi3k->akt Activation akt->nfkb Activation apoptosis Apoptosis nfkb->apoptosis Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation caspase3->apoptosis Induction

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

Proposed Antimicrobial Mechanism

The antimicrobial activity of many phenolic compounds involves the disruption of the bacterial cell membrane.

antimicrobial_mechanism compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell disruption Membrane Disruption (Loss of Integrity) compound->disruption Causes cell_membrane Cell Membrane leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Technical Support Center: 3'-O-Methylbatatasin III Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3'-O-Methylbatatasin III using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a bibenzyl compound, a class of natural products with various potential biological activities. Its purification is crucial for accurate in-vitro and in-vivo studies, ensuring that observed effects are attributable to the compound itself and not to impurities.

Q2: What are the typical challenges encountered during the HPLC purification of this compound?

A2: Common challenges include co-elution with structurally similar impurities (such as other bibenzyls and phenanthrenes), peak tailing, poor resolution, and potential degradation of the compound under certain chromatographic conditions.

Q3: What type of HPLC column is most suitable for purifying this compound?

A3: A reversed-phase C18 column is a common and effective choice for the separation of bibenzyl compounds like this compound.

Q4: How should I prepare my sample for HPLC purification?

A4: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the initial mobile phase to avoid peak distortion. Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

Q5: What is a good starting point for the mobile phase composition?

A5: A gradient elution using a mixture of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), is a good starting point. The acid helps to improve peak shape and reproducibility.

Q6: At what wavelength should I monitor the elution of this compound?

A6: Based on the UV-Vis spectra of related bibenzyl compounds, a detection wavelength in the range of 260-280 nm is recommended. A diode array detector (DAD) can be used to monitor the full spectrum and ensure peak purity.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Resolution or Co-elution of Impurities

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Gradient Optimize the gradient profile. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
Incorrect Mobile Phase Composition Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase with a different acid (e.g., trifluoroacetic acid).
Suboptimal Flow Rate Decrease the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
Unsuitable Column If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a column with smaller particle size for higher efficiency.
High Column Temperature Lowering the column temperature can sometimes improve resolution for certain compounds, although it may also increase backpressure.[1]
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to broad and tailing peaks.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Problem 3: Variable Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate mixing of the components. Premixing the mobile phase components can improve consistency.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature throughout the analysis. A stable temperature of around 30°C is a good starting point.[1]
Pump Malfunction or Leaks Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Problem 4: Ghost Peaks or Carryover

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Mobile Phase or Solvents Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
Sample Carryover from Injector Implement a needle wash step in the injection sequence using a strong solvent to clean the injector between runs.
Late Eluting Compounds from Previous Injections Run a blank gradient after each sample injection to elute any strongly retained compounds.
Problem 5: Suspected Compound Degradation

Possible Causes & Solutions:

CauseRecommended Solution
pH Sensitivity Phenolic compounds can be susceptible to degradation at extreme pH values. Maintaining a slightly acidic mobile phase (pH 3-5) is generally recommended for stability.
Temperature Sensitivity While elevated temperatures can improve efficiency, they can also lead to degradation. Avoid excessively high column temperatures.
Oxidation If oxidation is suspected, degas the mobile phase thoroughly and consider adding an antioxidant to the sample, although this may interfere with the chromatography.
Photodegradation Protect the sample from light by using amber vials or covering the autosampler.

Experimental Protocols

Proposed HPLC Method for this compound Purification

This protocol is a starting point and may require optimization based on your specific sample matrix and HPLC system.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 40 minutes (adjust as needed for optimal separation)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (or scan with DAD for optimal wavelength)
Injection Volume 10 - 20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a weaker solvent. Filter through a 0.22 µm or 0.45 µm syringe filter.

Visualizations

Troubleshooting_Workflow cluster_resolution Resolution Solutions cluster_tailing Tailing Solutions cluster_retention Retention Solutions cluster_degradation Degradation Solutions start Start Purification problem Identify Chromatographic Problem start->problem resolution Poor Peak Resolution problem->resolution Resolution Issue tailing Peak Tailing problem->tailing Shape Issue retention Variable Retention Times problem->retention Reproducibility Issue degradation Suspected Degradation problem->degradation Stability Issue end Pure Compound problem->end No Issues res_sol1 Optimize Gradient resolution->res_sol1 tail_sol1 Add Acid to Mobile Phase tailing->tail_sol1 ret_sol1 Consistent Mobile Phase Prep retention->ret_sol1 deg_sol1 Adjust Mobile Phase pH degradation->deg_sol1 res_sol2 Change Mobile Phase res_sol1->res_sol2 res_sol3 Adjust Flow Rate res_sol2->res_sol3 res_sol3->problem Re-evaluate tail_sol2 Reduce Sample Load tail_sol1->tail_sol2 tail_sol3 Clean Column tail_sol2->tail_sol3 tail_sol3->problem Re-evaluate ret_sol2 Use Column Oven ret_sol1->ret_sol2 ret_sol3 Check for Leaks ret_sol2->ret_sol3 ret_sol3->problem Re-evaluate deg_sol2 Lower Column Temperature deg_sol1->deg_sol2 deg_sol3 Protect from Light deg_sol2->deg_sol3 deg_sol3->problem Re-evaluate

Caption: Troubleshooting workflow for HPLC purification of this compound.

Experimental_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (274 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis (Analytical HPLC) fraction_collection->analysis

References

Technical Support Center: Optimizing 3'-O-Methylbatatasin III Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3'-O-Methylbatatasin III in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is soluble in DMSO at a concentration of ≥ 100 mg/mL (387.13 mM).[1]

Q2: My this compound precipitates when I dilute the DMSO stock solution in my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2] You may need to prepare a more concentrated stock solution to achieve this.

  • Use a Co-solvent Formulation: For in vivo or some in vitro applications, a co-solvent system can be used. A common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] This mixture can achieve a solubility of 2.5 mg/mL (9.68 mM), though it forms a suspension and may require sonication.[1][3]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[2] A formulation with 10% DMSO and 90% (20% SBE-β-CD in saline) can also achieve a solubility of 2.5 mg/mL (9.68 mM) as a suspension with ultrasonication.[1][3]

Q3: Can I use solvents other than DMSO?

A3: Yes, this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[4] However, the compatibility of these solvents with your specific bioassay must be carefully evaluated, as they can exhibit higher cytotoxicity than DMSO. Always perform a solvent tolerance test for your experimental system.

Q4: How does pH affect the solubility of this compound?

A4: As a phenolic compound, the solubility of this compound is likely pH-dependent.[2] Generally, the solubility of phenolic compounds increases in more alkaline (higher pH) conditions due to the deprotonation of the hydroxyl groups, forming more polar phenolate (B1203915) ions.[2][5] It is advisable to determine the pH-solubility profile for your specific assay conditions, ensuring the chosen pH does not negatively impact the compound's stability or the biological system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility.Lower the final concentration of this compound. Increase the DMSO concentration in the final assay medium, ensuring it remains within the tolerated limit for your cells (typically <0.5%).[2] Use a co-solvent system or cyclodextrins to enhance solubility.[1][3]
Cell Toxicity Observed The concentration of the organic solvent (e.g., DMSO) is too high.Perform a solvent toxicity assay to determine the maximum tolerable solvent concentration for your cell line. Prepare a more concentrated stock solution to minimize the volume of solvent added to the assay.
Inconsistent Assay Results Incomplete dissolution or precipitation of the compound during the experiment.Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation. For suspension formulations, ensure uniform mixing before each aspiration. Consider preparing fresh dilutions for each experiment.
Low Bioavailability in in vivo studies Poor solubility in the formulation.For oral drug delivery, low aqueous solubility can limit bioavailability.[6] Consider formulations such as those with PEG300 and Tween-80, or SBE-β-CD to improve solubility and absorption.[1][3] For other routes, a clear solution in 10% DMSO and 90% corn oil (≥ 2.5 mg/mL) can be used.[1][3]

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents/Formulations

Solvent/FormulationConcentrationSolution TypeReference
DMSO≥ 100 mg/mL (387.13 mM)Clear Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (9.68 mM)Suspension[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (9.68 mM)Suspension[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.68 mM)Clear Solution[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of the compound).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable if sealed and protected from moisture.[1]

Protocol 2: Preparation of a Co-solvent Formulation for in vivo Use

This protocol is for preparing a 1 mL working solution at 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline and mix. The final solution will be a suspension.

  • Use sonication to ensure a uniform suspension before administration.[3]

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Bioassays cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve_dmso Dissolve in 100% DMSO weigh->dissolve_dmso store Store at -20°C / -80°C dissolve_dmso->store dilute_buffer Dilute in Aqueous Buffer store->dilute_buffer Use Stock check_precipitate Check for Precipitation dilute_buffer->check_precipitate optimize_dmso Optimize Final DMSO % check_precipitate->optimize_dmso Precipitation Observed use_cosolvent Use Co-solvent Formulation check_precipitate->use_cosolvent Precipitation Observed use_cyclo Use Cyclodextrins check_precipitate->use_cyclo Precipitation Observed bioassay Perform Bioassay check_precipitate->bioassay No Precipitation optimize_dmso->bioassay use_cosolvent->bioassay use_cyclo->bioassay

Caption: Workflow for preparing this compound solutions for bioassays.

solubility_strategies Solubility Enhancement Strategies cluster_approaches Approaches compound This compound (Poorly Water-Soluble) organic_solvent High Concentration Stock in Organic Solvent (e.g., DMSO) compound->organic_solvent cosolvent Co-solvent Systems (e.g., DMSO, PEG300, Tween-80) compound->cosolvent cyclodextrin Inclusion Complexation (e.g., SBE-β-CD) compound->cyclodextrin ph_adjustment pH Adjustment (Increased Alkalinity) compound->ph_adjustment result Improved Bioassay Compatibility & Performance organic_solvent->result High Stock Concentration cosolvent->result Improved Suspension cyclodextrin->result Enhanced Aqueous Conc. ph_adjustment->result Increased Solubility

Caption: Strategies for enhancing the solubility of this compound.

References

avoiding degradation of 3'-O-Methylbatatasin III during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 3'-O-Methylbatatasin III during isolation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during isolation?

A1: this compound, a phenolic compound, is susceptible to degradation from several factors, including:

  • High Temperatures: Elevated temperatures can accelerate oxidative and hydrolytic degradation.

  • Light Exposure: Like many phenolic compounds, this compound can be sensitive to light, leading to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which is often catalyzed by metal ions.

  • Suboptimal pH: Extreme pH values can lead to the ionization of phenolic hydroxyl groups, making the molecule more prone to oxidation.

  • Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes such as polyphenol oxidases and peroxidases can degrade the compound.

Q2: What is the recommended solvent for extracting this compound to minimize degradation?

A2: For the extraction of this compound and other phenolic compounds from plant materials like Dioscorea bulbifera, polar and medium-polar solvents are generally effective.[1] Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used. To minimize degradation, it is crucial to use high-purity, degassed solvents. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.[2]

Q3: How can I prevent the oxidation of this compound during the isolation process?

A3: To prevent oxidation, several precautions should be taken:

  • Work under an inert atmosphere: Whenever possible, perform extraction and purification steps under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by using a sonicator under vacuum.

  • Add antioxidants: Incorporating antioxidants into the solvents can help quench free radicals and prevent oxidation.[2]

  • Use chelating agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.

  • Minimize processing time: Prolonged exposure to air and light should be avoided.

Q4: What are the optimal storage conditions for this compound extracts and purified fractions?

A4: To ensure the stability of your samples, they should be stored at low temperatures, typically -20°C or -80°C, in airtight containers to protect them from oxygen.[3] It is also crucial to protect the samples from light by using amber vials or by wrapping the containers in aluminum foil.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound in the crude extract. Incomplete extraction due to inappropriate solvent or extraction method.Optimize the extraction solvent system. Consider using a mixture of polar and non-polar solvents. Employ extraction techniques that enhance efficiency, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction time and temperature.[4]
Degradation during extraction.Perform extraction at a lower temperature (e.g., on an ice bath). Add antioxidants to the extraction solvent. Ensure the plant material is thoroughly dried and properly ground to maximize surface area for extraction.
Degradation of the compound observed on TLC plates (e.g., streaking, appearance of new spots). Oxidation of the phenolic hydroxyl groups.Spot the TLC plate quickly and develop it immediately. Prepare fresh spotting solutions. Consider adding an antioxidant to the spotting solvent.
Interaction with the silica (B1680970) gel (acidic nature).Pre-treat the silica gel plate by dipping it in a solution of an antioxidant (e.g., BHT in hexane) and then drying it before use. Alternatively, use a different stationary phase, such as reversed-phase (C18) plates.
Poor separation and peak tailing during column chromatography. Strong interaction of the phenolic hydroxyl groups with the stationary phase (e.g., silica gel).Use a less acidic stationary phase, such as neutral alumina. Modify the mobile phase by adding a small amount of a competitive agent like acetic acid or formic acid to reduce tailing. Consider using a different chromatographic technique, such as Sephadex LH-20 chromatography, which separates based on molecular size and polarity.
On-column degradation.Perform chromatography at a lower temperature (e.g., in a cold room). Use degassed solvents for the mobile phase. Add an antioxidant to the mobile phase if compatible with the detection method.
Color change of the purified compound upon storage. Oxidation or photodegradation.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).[3] Protect from light by using amber vials or wrapping in foil.[3] Ensure the solvent used for storage is of high purity and has been degassed.

Experimental Protocols

Optimized Extraction Protocol to Minimize Degradation

This protocol is a general guideline and may require further optimization based on the specific plant material and laboratory conditions.

  • Plant Material Preparation:

    • Thoroughly wash and air-dry the plant material (e.g., tubers of Dioscorea bulbifera) to remove any contaminants.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol containing 0.1% (w/v) ascorbic acid at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Conduct the extraction for 24-48 hours with occasional stirring, ensuring the container is sealed and protected from light.

    • Alternatively, for a faster extraction, use ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (below 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage of Crude Extract:

    • Store the concentrated crude extract at -20°C in an amber vial until further purification.

Visualizations

Logical Workflow for Minimizing Degradation during Isolation

workflow start Start: Plant Material prep Preparation: - Wash & Dry - Grind to fine powder start->prep extraction Extraction: - Ethanol with 0.1% Ascorbic Acid - Room Temperature or UAE (<40°C) - Protect from light prep->extraction filtration Filtration & Concentration: - Filter to remove solids - Concentrate under vacuum (<40°C) extraction->filtration storage Crude Extract Storage: - -20°C - Amber vial filtration->storage purification Purification (Column Chromatography): - Degassed solvents - Consider adding antioxidant to mobile phase - Work in a cold room if possible storage->purification final_product Purified this compound purification->final_product

Caption: Workflow for the isolation of this compound with steps to minimize degradation.

Signaling Pathway of Phenolic Compound Degradation

degradation_pathway phenolic Phenolic Compound (this compound) phenoxide Phenoxide Anion phenolic->phenoxide High pH phenoxy_radical Phenoxy Radical phenolic->phenoxy_radical Enzymes, Light phenoxide->phenoxy_radical Oxidation (O2, Metal Ions) quinone Quinone phenoxy_radical->quinone polymerization Polymerization Products quinone->polymerization degradation_products Other Degradation Products quinone->degradation_products

Caption: Simplified pathway of phenolic compound degradation initiated by various factors.

References

Technical Support Center: 3'-O-Methylbatatasin III Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of 3'-O-Methylbatatasin III. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is a phenanthrene (B1679779) derivative, a class of stilbenoids.[1] Its chemical formula is C₁₆H₁₈O₃, with a molecular weight of approximately 258.31 g/mol .[2] The CAS number for this compound is 101330-69-2.

2. What are the expected spectral characteristics of this compound?

Troubleshooting Guides

This section addresses specific issues you may encounter during the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: My 1H or 13C NMR spectrum shows unexpected peaks.

  • Possible Cause 1: Impurities from Synthesis or Extraction.

    • If this compound was synthesized or isolated from a natural source, residual solvents, starting materials, or structurally related byproducts may be present. Common purification techniques include column chromatography and high-performance liquid chromatography (HPLC).[3]

  • Possible Cause 2: Degradation Products.

    • Stilbenoids and phenanthrenes can degrade under the influence of light (photodegradation) or oxygen (oxidation).[4][5] Dihydrophenanthrenes can undergo oxidation to form various oxygenated derivatives.[6]

  • Possible Cause 3: Solvent Impurities.

    • Deuterated solvents can contain residual non-deuterated solvent and water.[7] The chemical shift of water is dependent on the solvent, temperature, and concentration.[8]

Issue: The chemical shifts of my phenolic hydroxyl or methoxy (B1213986) groups are not what I expected.

  • Possible Cause 1: Solvent Effects.

    • The chemical shift of hydroxyl (-OH) protons is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[1] In aprotic solvents like CDCl₃, phenolic OH peaks are often broad, while in hydrogen-bond accepting solvents like DMSO-d₆, they tend to be sharper.[9] The use of deuterated methanol (B129727) (CD₃OD) or D₂O will lead to the exchange of the hydroxyl proton with deuterium, causing the signal to disappear.[9]

  • Possible Cause 2: pH of the Sample.

    • The acidity of the NMR sample solution can influence the chemical shifts of protons on or near acidic or basic functional groups.

Issue: I am having trouble assigning the protons in the aromatic region.

  • Strategy: Utilize 2D NMR techniques.

    • COSY (Correlation Spectroscopy) will help identify coupled proton systems within the individual aromatic rings.

    • HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons over two to three bonds, which is crucial for linking the different parts of the molecule. For example, the methylene (B1212753) protons of the ethyl bridge should show correlations to carbons in both aromatic rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the spatial proximity of protons, which can be useful in confirming assignments.

Mass Spectrometry (MS)

Issue: I am not observing the expected molecular ion peak.

  • Possible Cause 1: In-source Fragmentation.

    • Depending on the ionization technique (e.g., ESI, APCI) and the instrument settings, the molecule may fragment in the ion source. Try using softer ionization conditions.

  • Possible Cause 2: Adduct Formation.

    • In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from the solvent or sample matrix.

Issue: My fragmentation pattern (MS/MS) is complex and difficult to interpret.

  • General Fragmentation Patterns for Stilbenoids and Phenanthrenes:

    • Loss of methyl groups (-CH₃) from methoxy substituents is a common fragmentation pathway.[8]

    • Cleavage of the ethyl bridge in bibenzyl-type structures can occur.

    • For phenolic compounds, fragmentation can involve the hydroxyl groups.

UV-Vis Spectroscopy

Issue: The absorption maximum (λmax) in my spectrum is shifted.

  • Possible Cause: Solvent Effects.

    • The polarity of the solvent can influence the λmax of phenolic compounds. It is important to be consistent with the solvent used for analysis, with methanol being a common choice.[10][11]

Infrared (IR) Spectroscopy

Issue: My IR spectrum has broad peaks or unexpected absorptions.

  • Broad Peak in the 3200-3600 cm⁻¹ region:

    • This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group and is often broadened due to hydrogen bonding.

  • Unexpected Peaks:

    • These could be due to impurities, residual solvents, or water (broad absorption around 3400 cm⁻¹ and a weaker band around 1630 cm⁻¹).

Data Presentation

The following tables summarize expected spectral data for this compound based on analysis of structurally similar compounds.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Methylene (-CH₂-CH₂-)2.7 - 2.9Multiplet
Methoxy (-OCH₃)3.7 - 3.8Singlet
Aromatic Protons6.2 - 7.2Various (d, t, s)2-8
Phenolic Hydroxyl (-OH)4.5 - 9.5Broad Singlet

Note: Chemical shifts are highly dependent on the solvent used. The data for batatasin III in CD₃OD shows methylene protons around 2.79 ppm and methoxy protons at 3.71 ppm. Aromatic protons appear between 6.19 and 7.08 ppm.[12]

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
Methylene (-CH₂-CH₂-)37 - 39
Methoxy (-OCH₃)54 - 56
Aromatic C-H98 - 130
Aromatic C-O155 - 161
Aromatic Quaternary C143 - 145

Note: The 13C NMR data for batatasin III in CD₃OD shows the methylene carbons around 37.5 and 37.8 ppm, and the methoxy carbon at 54.1 ppm.[12]

Table 3: Expected Mass Spectrometry Fragments

m/zPossible Fragment
258[M]⁺
259[M+H]⁺
281[M+Na]⁺
243[M-CH₃]⁺
137Cleavage of the ethyl bridge
121Further fragmentation

Table 4: Expected UV-Vis and IR Absorptions

SpectroscopyWavelength/WavenumberFunctional Group
UV-Vis (in Methanol)~280 nm and ~300-320 nmAromatic system
IR~3200-3600 cm⁻¹ (broad)O-H stretch (phenolic)
IR~2850-3000 cm⁻¹C-H stretch (aliphatic)
IR~1600, ~1500 cm⁻¹C=C stretch (aromatic)
IR~1030-1250 cm⁻¹C-O stretch

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Sample Purity: Ensure the sample of this compound is as pure as possible. Purification can be achieved by methods such as flash chromatography or preparative HPLC.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆, or CD₃OD).[11]

  • Concentration: For 1H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration (10-20 mg) may be necessary.[14]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

  • Shimming: After inserting the sample into the spectrometer, allow it to equilibrate to the probe temperature for several minutes before shimming the magnetic field to obtain optimal resolution.

HPLC-UV Method for Analysis (General Protocol for Stilbenoids)
  • Instrumentation: An HPLC system with a UV detector is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of stilbenoids.[9]

  • Mobile Phase: A gradient elution is often used, typically with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: The UV detector is typically set at a wavelength where stilbenoids have strong absorbance, such as around 280 nm or 306-320 nm.[9]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of this compound.[3]

Visualizations

experimental_workflow cluster_purification Sample Purification cluster_analysis Spectral Analysis raw_material Raw Material (Synthesis or Extraction) chromatography Column Chromatography or Prep HPLC raw_material->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (MS, MS/MS) pure_compound->ms uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir

Caption: Experimental workflow for the purification and spectral analysis of this compound.

interference_pathways cluster_impurities Potential Interferences compound This compound synthesis_impurities Synthesis Byproducts (e.g., isomers, incomplete reaction) synthesis_impurities->compound Co-elute/Co-exist degradation_products Degradation Products (e.g., oxidation, photodegradation) degradation_products->compound Form from solvent_impurities Solvent Impurities (H₂O, residual solvent) solvent_impurities->compound Contaminate

Caption: Potential sources of interference in the spectral analysis of this compound.

References

Technical Support Center: Chromatographic Separation of Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of stilbenoids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution of these compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high-resolution separation of stilbenoids?

A1: The primary challenges in separating stilbenoids, a class of polyphenolic compounds, stem from their structural similarities. Many stilbenoids exist as isomers (e.g., cis/trans) or have closely related structures (e.g., monomers, dimers, and other oligomers), which makes them difficult to resolve.[1][2] Achieving baseline separation is critical for accurate quantification and isolation.[3] Additionally, issues like peak broadening and tailing are common if the chromatographic conditions are not optimized.[4][5]

Q2: What are the key factors I can adjust to improve the resolution of my stilbenoid separation?

A2: Resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6] To improve resolution, you can:

  • Modify the mobile phase: Adjusting the solvent strength (e.g., the ratio of organic solvent to water in reversed-phase HPLC) can change the retention factor.[6] Changing the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH can alter selectivity.[7][8]

  • Optimize the column: Using a column with a smaller particle size or a longer length can increase efficiency (N).[6][9] Selecting a different stationary phase (e.g., C18, Phenyl, or chiral columns for enantiomers) can significantly impact selectivity.[2][7]

  • Adjust instrumental parameters: Lowering the flow rate can sometimes improve resolution, though it will increase run time.[3][4] Controlling the column temperature can also affect selectivity and peak shape.[10]

Q3: My chromatogram shows overlapping peaks for stilbenoid isomers. How can I resolve them?

A3: Separating isomers, such as cis- and trans-stilbenes, requires optimizing for high selectivity (α).[1] The most powerful method for this is to alter the mobile phase composition or change the stationary phase.[6][10] For geometric isomers, a change in organic solvent (e.g., switching from acetonitrile to methanol) can alter the interactions and improve separation.[10] For enantiomers (chiral separation), a specialized chiral column, such as one packed with cellulose-based stationary phases, is typically necessary.[2][11]

Q4: What should I do if I observe peak tailing or fronting?

A4: Poor peak shape, such as tailing or fronting, can compromise resolution and accuracy.

  • Peak Tailing is often caused by secondary interactions between acidic analytes and the silica (B1680970) support of the stationary phase, or by column contamination.[5][12] Solutions include using a high-purity silica column, adding a buffer to the mobile phase to control pH, or performing a column wash procedure.[12][13]

  • Peak Fronting can be a sign of column overloading.[14] Try reducing the sample concentration or the injection volume.[13] It can also be caused by a mismatch between the sample solvent and the mobile phase; ensure your sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[5]

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic separation of stilbenoids.

Problem 1: Poor Resolution and Overlapping Peaks
Possible Causes Solutions
Inappropriate Mobile Phase Strength In reversed-phase HPLC, increase retention and improve separation of early-eluting peaks by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[6] For complex mixtures, consider using a gradient elution.[3]
Suboptimal Selectivity (α) Change the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa) to alter analyte-stationary phase interactions.[7][10] Adjust the pH of the mobile phase, especially for ionizable stilbenoids.[3]
Low Column Efficiency (N) Increase the column length or use a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.[6][9] Ensure system dead volume is minimized.[7]
Incorrect Column Choice The stationary phase may not be suitable. For general purposes, a C18 column is a good starting point. For separating isomers, consider a phenyl-hexyl or a chiral stationary phase.[2][7]
Flow Rate is Too High Reduce the flow rate. A slower flow rate allows more time for interactions between the analytes and the stationary phase, which can enhance separation, although it will lengthen the analysis time.[4]
Elevated System Dispersion Excessive volume between the injector and detector can cause peak broadening.[12] Check for and fix any poor connections in the flow path and ensure tubing is of appropriate length and diameter.[12]
Problem 2: Broad or Distorted Peaks
Possible Causes Solutions
Column Contamination or Aging Contaminants from the sample matrix can accumulate on the column frit or packing material.[5][12] Flush the column with a strong solvent to remove strongly retained compounds.[13] If performance does not improve, the column may have reached the end of its lifespan and needs replacement.[13]
Column Overloading The injected sample concentration or volume is too high.[4] Dilute the sample or reduce the injection volume.[13]
Mismatch Between Sample Solvent and Mobile Phase The sample solvent is significantly stronger than the mobile phase, causing poor peak shape.[5] Dissolve the sample in the initial mobile phase or a weaker solvent.
Void in Column Packing A void or channel can form at the column inlet over time.[5] This can cause split or broad peaks. Reversing the column and flushing it may sometimes help, but replacement is often necessary.

Data Presentation

The following table provides an illustrative example of how adjusting the mobile phase composition can affect the retention and resolution of stilbenoids in a reversed-phase HPLC system.

Table 1: Illustrative Effect of Acetonitrile Concentration on Stilbenoid Separation

Acetonitrile (%)Water (%)Retention Time (min) - Resveratrol (B1683913)Retention Time (min) - PterostilbeneResolution (Rs)
60403.54.01.2
50505.87.11.8
40609.212.52.5
Note: Data are for illustrative purposes to demonstrate chromatographic principles. Actual results will vary based on the specific column, instrument, and other experimental conditions.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Separation of Stilbenoids

This protocol provides a starting point for developing a separation method for stilbenoids like resveratrol and its derivatives.

  • Sample Preparation:

    • Extract stilbenoids from the sample matrix (e.g., plant material, wine) using a suitable solvent like methanol or ethanol.

    • Centrifuge or filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[13]

    • Dilute the sample in the initial mobile phase if necessary to avoid solvent mismatch effects and column overloading.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and ionization for MS detection).[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 90% B

      • 30-35 min: Hold at 90% B (column wash)

      • 35-40 min: Return to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA/DAD detector at 306 nm (for trans-stilbenoids) and 286 nm (for cis-stilbenoids). For higher sensitivity and confirmation, use a mass spectrometer (MS) detector.[15]

  • Method Optimization:

    • If resolution is poor, adjust the gradient slope. A shallower gradient generally improves the separation of closely eluting peaks.[3]

    • If peaks are still co-eluting, try replacing acetonitrile (Mobile Phase B) with methanol.[10]

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution or Overlapping Peaks Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_strength Adjust Solvent Strength (e.g., % Organic) check_mobile_phase->adjust_strength Is retention optimal? change_solvent Change Organic Solvent (ACN <=> MeOH) check_mobile_phase->change_solvent Is selectivity poor? adjust_ph Adjust pH check_mobile_phase->adjust_ph Are analytes ionizable? check_column Step 2: Evaluate Column adjust_strength->check_column change_solvent->check_column adjust_ph->check_column increase_efficiency Increase Efficiency (N) (Longer column or smaller particles) check_column->increase_efficiency Are peaks broad? change_stationary_phase Change Stationary Phase (e.g., C18 -> Phenyl) check_column->change_stationary_phase Is selectivity poor? check_contamination Check for Contamination (Flush or replace column) check_column->check_contamination Is peak shape poor? check_instrument Step 3: Optimize Method Parameters increase_efficiency->check_instrument change_stationary_phase->check_instrument check_contamination->check_instrument optimize_flow Optimize Flow Rate (Typically lower) check_instrument->optimize_flow optimize_temp Adjust Temperature check_instrument->optimize_temp end_ok Resolution Improved optimize_flow->end_ok Success end_not_ok Further Method Development Needed optimize_flow->end_not_ok No Improvement optimize_temp->end_ok Success optimize_temp->end_not_ok No Improvement

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Standard Experimental Workflow for Stilbenoid Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep 1. Sample Preparation (Extraction, Filtration) mobile_phase_prep 2. Mobile Phase Preparation sample_prep->mobile_phase_prep instrument_setup 3. HPLC System Setup & Equilibration mobile_phase_prep->instrument_setup injection 4. Sample Injection instrument_setup->injection separation 5. Chromatographic Separation (Gradient Elution) injection->separation detection 6. Detection (DAD and/or MS) separation->detection data_acquisition 7. Data Acquisition detection->data_acquisition data_analysis 8. Data Analysis (Integration, Quantification) data_acquisition->data_analysis reporting 9. Reporting data_analysis->reporting

Caption: A typical experimental workflow for stilbenoid analysis by HPLC.

References

Technical Support Center: 3'-O-Methylbatatasin III Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with 3'-O-Methylbatatasin III.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a natural phenanthrene (B1679779) derivative primarily recognized for its antimicrobial properties. Its main mode of action involves the disruption of microbial cell membranes and interference with enzymatic pathways.[1] While its effects on mammalian cells are not extensively documented, some studies on related bibenzyl compounds suggest marginal cytotoxicity.[2] Therefore, unexpected cell death in mammalian cell cultures could be due to off-target effects or compound instability.

Q2: I am observing significant cell death at low concentrations of this compound. Is this expected?

While some related compounds have shown phytotoxic effects, this compound and similar bibenzyls have been reported to have marginal cytotoxicity on animal cells.[2] Significant cell death at low concentrations may indicate a few possibilities:

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound.

  • Compound Purity and Stability: Impurities in the compound stock or degradation of the compound could lead to increased toxicity.

  • Experimental Error: Issues with dose calculations, solvent toxicity, or the cell viability assay itself could be contributing factors.

Q3: What cell viability assays are recommended for use with this compound?

Standard colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess the cytotoxicity of natural products and are a good starting point.[3][4] ATP-based luminescent assays (e.g., CellTiter-Glo®) can offer higher sensitivity.[5][6] It is always recommended to confirm results with a secondary assay, such as a trypan blue exclusion assay, which directly measures membrane integrity.

Q4: How should I prepare my this compound stock solution?

This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For cell culture experiments, DMSO is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, typically below 0.5%.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during your cell viability experiments.

Issue: High Variability Between Replicate Wells

Possible Causes & Solutions

CauseTroubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Avoid letting cells settle in the tube or reservoir.
Edge Effects Evaporation from the outer wells of a 96-well plate can concentrate media components and the test compound, leading to skewed results. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[5]
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If precipitate is observed, consider lowering the concentration, trying a different solvent, or gently warming the media before adding the compound.
Issue: No Dose-Dependent Decrease in Cell Viability

Possible Causes & Solutions

CauseTroubleshooting Steps
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Research the cell line's characteristics, such as the expression of drug efflux pumps. Consider testing a panel of different cell lines.
Incorrect Assay Endpoint The incubation time may be too short for the compound to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[5]
Assay Insensitivity The chosen viability assay may not be sensitive enough. Consider switching to a more sensitive method, such as an ATP-based luminescent assay.[5][6]
Compound Instability The compound may be degrading in the culture medium over the incubation period. Prepare fresh dilutions for each experiment and consider minimizing exposure to light.

Quantitative Data Summary

The following table provides a hypothetical example of how to present cytotoxicity data for this compound. Note: These values are for illustrative purposes only and are not based on published data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Human Breast Adenocarcinoma)MTT48> 100
A549 (Human Lung Carcinoma)XTT4885.6
HEK293 (Human Embryonic Kidney)Trypan Blue24> 200

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Signaling Pathways and Workflows

Hypothesized Apoptotic Pathway

While the specific mechanism of this compound-induced cell death is unknown, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates the key steps in this pathway.

cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events cluster_nucleus Nuclear Events Methylbatatasin This compound Bax_Bak Bax/Bak Activation Methylbatatasin->Bax_Bak Induces Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Activates Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Cleaves Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleaves DNA_Frag DNA Fragmentation Active_Casp3->DNA_Frag Leads to Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

Experimental Workflow for Troubleshooting Cell Viability

This diagram outlines a logical workflow for troubleshooting unexpected cell death in your experiments.

Start Unexpected Cell Death Observed Check_Controls Review Controls (Vehicle, Untreated) Start->Check_Controls Check_Controls->Start Controls Failed Check_Compound Verify Compound (Purity, Storage, Dilution) Check_Controls->Check_Compound Controls OK Check_Compound->Start Issue Found Check_Assay Evaluate Assay (Protocol, Reagents, Plate Reader) Check_Compound->Check_Assay Compound OK Check_Assay->Start Issue Found Check_Cells Assess Cell Health (Passage #, Contamination) Check_Assay->Check_Cells Assay OK Check_Cells->Start Issue Found Optimize_Assay Optimize Assay Parameters (Cell Density, Incubation Time) Check_Cells->Optimize_Assay Cells Healthy Secondary_Assay Perform Secondary Viability Assay (e.g., Trypan Blue) Optimize_Assay->Secondary_Assay Mechanism_Study Investigate Mechanism (Apoptosis vs. Necrosis) Secondary_Assay->Mechanism_Study Results Confirmed Conclusion Draw Conclusion Mechanism_Study->Conclusion

Caption: A logical workflow for troubleshooting cell viability experiments.

References

Technical Support Center: Synthesis of 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3'-O-Methylbatatasin III. The following information is based on a hypothesized synthetic route, as a detailed, publicly available protocol is limited. The proposed pathway involves a Wittig reaction to form a stilbene (B7821643) intermediate, followed by a Mallory photocyclization, reduction, and selective demethylation.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of a plausible synthetic route for this compound?

A1: A feasible synthetic approach involves a multi-step process beginning with the formation of a substituted stilbene via a Wittig reaction. This is followed by a photochemical oxidative cyclization (Mallory reaction) to construct the phenanthrene (B1679779) core. Subsequent reduction of the phenanthrene and selective demethylation of a protecting group furnishes the final product, this compound.

Q2: Why is a protecting group necessary for the phenolic hydroxyl groups?

A2: Protecting groups, such as methyl ethers, are crucial to prevent unwanted side reactions of the acidic phenolic protons during the synthesis.[1][2][3][4] For instance, in the Wittig reaction, the strong base used to generate the ylide would deprotonate a free phenol, inhibiting the desired reaction.[5][6][7][8][9]

Q3: What are the key challenges in the Mallory photocyclization step?

A3: The Mallory reaction, the photocyclization of stilbenes to phenanthrenes, can be challenging due to the need for specific photochemical equipment and potential for low yields.[10][11][12][13] The reaction is often sensitive to the concentration of the substrate and the presence of an oxidizing agent like iodine.[10][12] Additionally, the intermediate dihydrophenanthrene is typically unstable.[10][14]

Q4: Are there alternative methods to form the bibenzyl or dihydrophenanthrene core?

A4: Yes, other methods for constructing the central carbon framework include Suzuki-Miyaura or Ullmann coupling reactions to form the biaryl bond, followed by further steps to create the ethylene (B1197577) bridge.[15][16][17][18][19][20][21][22][23] Palladium-catalyzed Heck reactions have also been utilized for the synthesis of dihydrophenanthrenes.[24]

Q5: What are the common reagents for the final demethylation step?

A5: Cleavage of aryl methyl ethers can be achieved using various reagents. Boron tribromide (BBr3) is a common and effective reagent for this purpose.[25] Other methods include using strong acids like HBr or nucleophilic reagents like thiolates.[25][26][27][28][29]

Experimental Protocols (Hypothetical)

Workflow Diagram

G cluster_0 Synthesis of this compound A Step 1: Wittig Reaction (Stilbene Formation) B Step 2: Mallory Photocyclization (Phenanthrene Formation) A->B Substituted Stilbene C Step 3: Reduction (Dihydrophenanthrene Formation) B->C Substituted Phenanthrene D Step 4: Selective Demethylation C->D Protected Dihydrophenanthrene E This compound D->E Final Product G cluster_0 Troubleshooting: Wittig Reaction cluster_1 Solutions for Cause 1 cluster_2 Solutions for Cause 2 cluster_3 Solutions for Cause 3 A Problem: Low or No Product Yield B Possible Cause 1: Inefficient Ylide Formation A->B C Possible Cause 2: Decomposition of Ylide A->C D Possible Cause 3: Poor Reactivity of Aldehyde A->D B1 Ensure strictly anhydrous conditions. B->B1 C1 Maintain inert atmosphere (e.g., Nitrogen, Argon). C->C1 D1 Check purity of the aldehyde starting material. D->D1 B2 Use a stronger base or freshly prepared base. C2 Use the ylide immediately after preparation. D2 Increase reaction time or temperature.

References

Validation & Comparative

Unambiguous Structure of 3'-O-Methylbatatasin III: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of 3'-O-Methylbatatasin III, comparing the gold standard of X-ray crystallography with powerful spectroscopic methods. This guide provides a comprehensive overview of the experimental data and methodologies required for unequivocal structure elucidation.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its biological activity and potential as a therapeutic agent. For natural products like this compound, a stilbenoid with promising pharmacological properties, unambiguous structural confirmation is a critical step in the drug discovery pipeline. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for initial structure elucidation, single-crystal X-ray crystallography remains the unparalleled method for providing direct and definitive evidence of a molecule's solid-state conformation, including its stereochemistry and absolute configuration.

This guide presents a comparative analysis of X-ray crystallography against a combined NMR and MS approach for the structural confirmation of this compound. We delve into the experimental protocols for each methodology, present a quantitative comparison of their capabilities, and visualize the logical workflows and relevant biological pathways.

Performance Comparison: X-ray Crystallography vs. NMR & Mass Spectrometry

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and available resources. The following table summarizes the key performance indicators of X-ray crystallography versus a combined NMR and MS approach for the analysis of a small molecule like this compound.

FeatureX-ray CrystallographyNMR Spectroscopy & Mass Spectrometry
Sample Requirements Single crystal (typically 0.1 - 0.5 mm)5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR; sub-milligram for MS
Sample State Solid (crystalline)Solution
Resolution Atomic resolution (typically < 1.0 Å for small molecules)Provides connectivity and through-space proximities, resolution is not defined in the same way as crystallography.
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute configuration2D structure (connectivity), relative stereochemistry, molecular formula, fragmentation patterns
Data Acquisition Time Hours to a few daysMinutes to hours per experiment
Key Advantages Unambiguous 3D structure determination, absolute stereochemistry.[1]Provides information on solution-state conformation and dynamics, does not require crystallization.
Key Disadvantages Requires a suitable single crystal, which can be challenging to grow.Indirect structure determination, can be ambiguous for complex stereochemistries.

Experimental Protocols

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions.

Methodology:

  • Crystallization: A suitable single crystal of this compound is grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For small molecules, crystals with dimensions of at least 0.1 mm are generally required.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffracted spots are measured and integrated. This data is then used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model of this compound is then built into this map and refined against the experimental data to yield the final, highly accurate structure. A resolution of less than 1.0 Å is typically achievable for small molecules.[2]

NMR Spectroscopy and Mass Spectrometry: The Versatile Combination

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a powerful and routine approach for the structural elucidation of novel organic compounds.

Methodology:

  • Sample Preparation: For NMR, approximately 5-25 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] For MS, a small amount of the sample is dissolved in a suitable solvent and introduced into the instrument.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing valuable information about the connectivity of the molecule.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's three-dimensional conformation and stereochemistry.

  • Structure Assembly: The data from all spectroscopic experiments are pieced together like a puzzle to deduce the final structure of this compound.

Visualizing the Workflow and Biological Context

To better illustrate the processes and potential biological relevance of this compound, the following diagrams were generated using the DOT language.

cluster_0 Structure Elucidation Workflow Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization NMR & MS Analysis NMR & MS Analysis Purified Compound->NMR & MS Analysis Single Crystal Single Crystal Crystallization->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement 3D Structure 3D Structure Structure Solution & Refinement->3D Structure Spectroscopic Data Spectroscopic Data NMR & MS Analysis->Spectroscopic Data Structure Assembly Structure Assembly Spectroscopic Data->Structure Assembly 2D Structure 2D Structure Structure Assembly->2D Structure

Caption: Comparative workflow for structure elucidation.

cluster_1 Potential Anti-inflammatory Signaling Pathways Stilbenoids Stilbenoids IKK IKK Stilbenoids->IKK inhibition MAPK Cascade MAPK Cascade Stilbenoids->MAPK Cascade inhibition IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes transcription AP-1 AP-1 MAPK Cascade->AP-1 AP-1->Nucleus

Caption: Inhibition of pro-inflammatory pathways by stilbenoids.

Stilbenoids, the class of compounds to which this compound belongs, have been shown to exhibit anti-inflammatory properties.[4][5][6] They can potentially modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory genes, highlighting the therapeutic potential of this class of natural products.[6]

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Known Bioactivities of Natural 3'-O-Methylbatatasin III and Related Phenanthrenes

Natural this compound is reported to possess a range of biological activities, primarily antimicrobial, antifungal, and potentially antiviral properties.[1] The proposed mechanism for its antimicrobial action involves the disruption of microbial cell membranes and interference with essential enzymatic pathways.[1]

Phenanthrene (B1679779) derivatives, as a class, have been studied for a variety of pharmacological effects, including:

  • Anticancer Activity: Many phenanthrenes exhibit cytotoxic effects against various cancer cell lines.[2][3] The planar structure of these molecules may allow for intercalation with DNA, and some have been shown to inhibit enzymes crucial for DNA synthesis, leading to apoptosis.

  • Anti-inflammatory Effects: Certain phenanthrene compounds have demonstrated anti-inflammatory properties. The potential mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.

  • Antimicrobial Activity: The antimicrobial action is a well-documented property of many phenanthrenes, with activity against a range of bacteria and fungi.[1]

  • Antiplatelet Aggregation: Some phenanthrenes have been shown to inhibit platelet aggregation, suggesting potential applications in cardiovascular research.

Due to the absence of specific quantitative data for this compound in the public domain, the following table provides a template for how such data should be presented once generated.

Table 1: Comparative Bioactivity Data (Template)
BioassayNatural this compoundSynthetic this compoundPositive Control
Antimicrobial Activity
E. coli (MIC, µg/mL)Data to be determinedData to be determinede.g., Gentamicin
S. aureus (MIC, µg/mL)Data to be determinedData to be determinede.g., Vancomycin
C. albicans (MIC, µg/mL)Data to be determinedData to be determinede.g., Fluconazole
Anticancer Activity
MCF-7 (IC50, µM)Data to be determinedData to be determinede.g., Doxorubicin
A549 (IC50, µM)Data to be determinedData to be determinede.g., Cisplatin
Anti-inflammatory Activity
NO Inhibition (IC50, µM) in LPS-stimulated RAW 264.7 cellsData to be determinedData to be determinede.g., Dexamethasone

Experimental Protocols

The following are detailed methodologies for key experiments to validate and compare the bioactivity of natural and synthetic this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

a. Inoculum Preparation:

  • Streak the microbial culture (e.g., E. coli, S. aureus) on a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours at 37°C.[4]

  • Select 3-5 isolated colonies and suspend them in a sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • Prepare a stock solution of natural and synthetic this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of desired concentrations.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

a. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

b. Assay Procedure:

  • Prepare various concentrations of natural and synthetic this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of other natural phenanthrenes, several pathways are worthy of investigation.

NF-κB Signaling Pathway in Inflammation

Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Hypothesized Mechanism: this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus 3OM This compound IKK IKK 3OM->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65 p65 IkBa->p65 p50 p50 NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and is a common target for anticancer agents.[8][9]

Hypothesized Mechanism: this compound could potentially interfere with the phosphorylation cascade of the MAPK pathway, for instance, by inhibiting the activation of ERK, JNK, or p38 kinases.[10] This would disrupt downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation 3OM This compound 3OM->RAF Inhibits? 3OM->MEK Inhibits? Workflow Start Start: Hypothesis on Bioactivity Isolation Isolation & Purification of Natural Compound Start->Isolation Synthesis Chemical Synthesis of Compound Start->Synthesis Characterization Structural & Purity Analysis (NMR, MS, HPLC) Isolation->Characterization Synthesis->Characterization Bioassays Parallel Bioactivity Assays (Antimicrobial, Anticancer, etc.) Characterization->Bioassays DataAnalysis Quantitative Data Comparison (IC50, MIC) Bioassays->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, RT-PCR) DataAnalysis->Mechanism Conclusion Conclusion on Bio-equivalence and Future Directions Mechanism->Conclusion

References

A Comparative Analysis of 3'-O-Methylbatatasin III and Batatasin III: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of two closely related natural bibenzyl compounds: 3'-O-Methylbatatasin III and Batatasin III. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these phytochemicals.

Introduction

This compound and Batatasin III are bibenzyl derivatives found in various medicinal plants, notably in the tubers of Bletilla striata, an orchid species with a long history of use in traditional medicine. Their structural similarity, differing only by a methyl group, raises intriguing questions about their comparative biological effects. This guide synthesizes available experimental data to deliniate their respective activities in key therapeutic areas, including anti-inflammatory, antioxidant, and cytotoxic effects.

Comparative Biological Activity

While both compounds have been identified as bioactive constituents, the extent of their activities appears to differ. The available data suggests that both molecules possess anti-inflammatory properties, with a shared mechanism involving the inhibition of the NF-κB signaling pathway.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and Batatasin III. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Biological ActivityCompoundAssayCell LineIC50 ValueReference
Anti-inflammatory Batatasin IIINitric Oxide (NO) InhibitionRAW 264.7Data not consistently reported; significant reduction of NO observed.[1][2]
This compoundNitric Oxide (NO) Inhibition-No direct IC50 data found. Implicated in anti-inflammatory response.[3][4]
Antioxidant Batatasin IIIDPPH Radical Scavenging-206.82 µg/mL[5]
This compoundDPPH Radical Scavenging-No direct IC50 data found.
Cytotoxicity Batatasin IIISRB AssayA549, SKOV-3, SK-MEL-2, HCT1517.92 - 24.51 µM[6]
This compound--No direct IC50 data found.

Mechanism of Action: Inhibition of NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of both this compound and Batatasin III is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Both bibenzyls have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory cascade.

Caption: NF-κB signaling pathway and the inhibitory action of batatasins.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or Batatasin III) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay evaluates the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., A549, SKOV-3) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

NF-κB Nuclear Translocation: Immunofluorescence Staining

This method visualizes the location of the NF-κB p65 subunit within the cell to determine if it has translocated to the nucleus.

G start Start: Seed Cells on Coverslips treat Treat with Compounds and/or LPS start->treat fix Fix Cells (e.g., with Paraformaldehyde) treat->fix permeabilize Permeabilize Cells (e.g., with Triton X-100) fix->permeabilize block Block with Serum permeabilize->block primary_ab Incubate with Primary Antibody (anti-p65) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 dapi Counterstain Nuclei (DAPI) wash2->dapi mount Mount Coverslips on Slides dapi->mount image Image with Fluorescence Microscope mount->image analyze Analyze Images for p65 Nuclear Localization image->analyze end End analyze->end

Caption: Experimental workflow for NF-κB p65 immunofluorescence staining.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a culture dish. Treat the cells with the test compounds and/or an inflammatory stimulus like LPS.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 to allow antibody entry.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin). Incubate with a primary antibody specific for the NF-κB p65 subunit.

  • Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The localization of the p65 subunit (fluorescent signal) in relation to the nucleus (DAPI signal) indicates the extent of nuclear translocation.

Conclusion and Future Directions

The available evidence indicates that both this compound and Batatasin III are promising anti-inflammatory agents, with a likely mechanism of action involving the inhibition of the NF-κB pathway. Batatasin III has also demonstrated antioxidant and cytotoxic activities. However, a significant gap exists in the literature regarding the quantitative biological activity of this compound. Direct comparative studies are crucial to fully elucidate the structure-activity relationship and to determine which compound holds greater therapeutic potential. Future research should focus on obtaining robust IC50 values for this compound in a range of bioassays and conducting head-to-head comparisons with Batatasin III. Such studies will be invaluable for guiding further preclinical and clinical development of these natural compounds.

References

A Comparative Analysis of 3'-O-Methylbatatasin III and Resveratrol: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic promise, the stilbenoids 3'-O-Methylbatatasin III and resveratrol (B1683913) have garnered attention for their potential health benefits. This guide provides a detailed comparative study of these two compounds, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. While resveratrol is a well-researched compound, data on this compound is less abundant. This comparison utilizes available data for Batatasin III as a close structural analog to provide a meaningful analysis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data on the bioactivities of Batatasin III (as a proxy for this compound) and resveratrol.

ParameterThis compound (Batatasin III)Resveratrol
Antioxidant Activity
DPPH Radical Scavenging IC50206.82 µg/mL[1]2.86 - 29.8 µg/mL[2][3]
Anti-inflammatory Activity
Nitric Oxide (NO) Production Inhibition IC5012.95 µM (for an analog)[4]-
COX-2 Inhibition IC50No data available30 - 85 µM[5][6]
Anticancer Activity (Cytotoxicity IC50)
A549 (Lung Carcinoma)17.92 - 24.51 µM[1]~27.72 µM (for an analog)[7]
SKOV-3 (Ovarian Cancer)17.92 - 24.51 µM[1]No direct data found
SK-MEL-2 (Skin Melanoma)17.92 - 24.51 µM[1]No direct data found
HCT15 (Colon Cancer)17.92 - 24.51 µM[1]No direct data found
MCF-7 (Breast Cancer)No data available51.18 µM[8][9]
HepG2 (Liver Cancer)No data available57.4 µM[8][9]
MDA-MB-231 (Breast Cancer)No data available144 µM[10]
LNCaP (Prostate Cancer)No data available43.4 - 183.1 µM (depending on duration)[11]
Bioavailability
Oral BioavailabilityNo data availableLow (<1%)[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of the test compound (Batatasin III or resveratrol) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity Assays

a) Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Principle: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • RAW 264.7 macrophages are cultured in a 96-well plate.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined, and the IC50 value for NO production inhibition is calculated.

b) COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Principle: The assay measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by recombinant human COX-2 enzyme. The amount of PGE2 produced is quantified, typically by ELISA or mass spectrometry.

  • Protocol:

    • Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of PGE2 produced is measured using a competitive ELISA kit or LC-MS/MS.

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Anticancer Activity Assay

a) MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 500 and 600 nm.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualization of Key Biological Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_antiinflammatory Anti-inflammatory Activity (NO Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare DPPH Solution A2 Add Test Compound (Batatasin III or Resveratrol) A1->A2 A3 Incubate in Dark A2->A3 A4 Measure Absorbance (517 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Macrophages B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure NO in Supernatant (Griess Reagent) B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cancer Cells C2 Treat with Test Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (~570 nm) C4->C5 C6 Calculate IC50 C5->C6

General Experimental Workflows for Bioactivity Assays.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS / COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 induces transcription NO_PGs NO / Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs produces Batatasin_analog Batatasin III Analog Batatasin_analog->iNOS_COX2 inhibits (iNOS) Resveratrol_inf Resveratrol Resveratrol_inf->iNOS_COX2 inhibits (COX-2)

Simplified Inflammatory Signaling Pathway and Points of Inhibition.

apoptosis_pathway cluster_apoptosis Intrinsic Apoptosis Pathway Compound Anticancer Compound (e.g., Resveratrol, Batatasin III) Mitochondrion Mitochondrion Compound->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Simplified Intrinsic Apoptosis Pathway in Cancer Cells.

References

A Comparative Analysis of the Antifungal Activity of 3'-O-Methylbatatasin III and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse biological activities, including their potential as antifungal therapeutics. This guide provides a comparative analysis of the antifungal activity of 3'-O-Methylbatatasin III and other prominent stilbenoids, supported by available experimental data. While quantitative data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential by examining structurally related compounds and well-studied stilbenoids like resveratrol (B1683913) and pterostilbene (B91288).

Introduction to Stilbenoids and their Antifungal Potential

Stilbenoids are secondary metabolites produced by plants in response to stress, such as microbial infections. Their basic chemical structure consists of two aromatic rings linked by an ethylene (B1197577) bridge. Variations in the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on this backbone contribute to the diverse biological activities observed among different stilbenoids. The antifungal properties of these compounds are believed to arise from their ability to disrupt fungal cell membranes, interfere with cellular respiration, and induce oxidative stress. The hydrophobicity of a stilbenoid is also a key determinant of its antifungal efficacy, with increased lipophilicity often correlating with enhanced ability to penetrate the fungal cell membrane.

Comparative Antifungal Activity

While direct comparative studies including this compound are scarce, analysis of related compounds and other stilbenoids provides valuable insights. This compound is a phenanthrene (B1679779), a class of compounds structurally related to stilbenoids.

Quantitative Antifungal Data of Selected Stilbenoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several well-researched stilbenoids against various fungal pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

StilbenoidFungal SpeciesMIC (µg/mL)Reference
Resveratrol Candida albicans10 - >400[1][2][3]
Trichophyton mentagrophytes25 - 50[3]
Trichophyton rubrum25 - 50[3]
Aspergillus spp.Moderate activity at 100 µg/mL (inhibition zone)[4]
Pterostilbene Candida albicans16 (anti-biofilm)[5]
Saccharomyces cerevisiae~30.5 (120 µM)[6]
Aspergillus spp.More active than resveratrol[7]
Pinosylvin Staphylococcus aureus (as a proxy for general antimicrobial activity)25[8]
Piceatannol Aspergillus spp.Active against mycotoxigenic fungi[4][7]
Penicillium spp.Active against mycotoxigenic fungi[4][7]

Note: The variability in resveratrol's MIC against Candida albicans highlights the influence of experimental conditions and the specific strains tested.

Insights into this compound and Related Phenanthrenes

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of stilbenoids.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

G Broth Microdilution Assay Workflow prep Prepare fungal inoculum in standardized broth serial_dilution Perform serial two-fold dilutions of the stilbenoid in a 96-well plate prep->serial_dilution inoculate Inoculate each well with the fungal suspension serial_dilution->inoculate controls Include positive (no drug) and negative (no inoculum) controls inoculate->controls incubate Incubate the plate at an appropriate temperature and duration controls->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Protocol Steps:

  • Inoculum Preparation: Fungal colonies are suspended in a sterile broth (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The stilbenoid compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: A positive control well (containing inoculum but no drug) and a negative control well (containing broth only) are included.

  • Incubation: The plate is incubated under conditions optimal for the specific fungus (e.g., 35°C for 24-48 hours for Candida albicans).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Agar (B569324) Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antifungal activity based on the diffusion of the compound through an agar medium.

G Agar Diffusion Assay Workflow prep_agar Prepare and pour agar plates seeded with the test fungus apply_compound Apply a known amount of the stilbenoid to a sterile disc or well on the agar surface prep_agar->apply_compound incubate Incubate the plates under suitable conditions apply_compound->incubate measure_zone Measure the diameter of the zone of inhibition around the disc/well incubate->measure_zone

Caption: Workflow for the agar diffusion assay.

Protocol Steps:

  • Plate Preparation: A standardized fungal inoculum is spread evenly over the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Compound Application: A sterile paper disc impregnated with a known concentration of the stilbenoid is placed on the agar surface. Alternatively, a well can be cut into the agar and filled with the compound solution.

  • Incubation: The plates are incubated under conditions that support fungal growth.

  • Zone of Inhibition: The antifungal activity is determined by measuring the diameter of the clear zone around the disc or well where fungal growth has been inhibited.

Potential Mechanisms of Antifungal Action

The antifungal activity of stilbenoids is multifaceted. The proposed mechanisms often involve the disruption of cellular integrity and function.

G Proposed Antifungal Mechanisms of Stilbenoids cluster_stilbenoid Stilbenoid cluster_fungal_cell Fungal Cell stilbenoid Stilbenoid Molecule cell_membrane Cell Membrane Disruption stilbenoid->cell_membrane mitochondria Mitochondrial Dysfunction (Inhibition of Respiration) stilbenoid->mitochondria apoptosis Apoptosis cell_membrane->apoptosis ros Reactive Oxygen Species (ROS) Production mitochondria->ros ros->apoptosis

Caption: Potential antifungal mechanisms of stilbenoids.

  • Membrane Disruption: The lipophilic nature of many stilbenoids allows them to intercalate into the fungal cell membrane, altering its fluidity and integrity, leading to leakage of cellular contents.

  • Mitochondrial Dysfunction: Some stilbenoids can interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[9]

  • Induction of Oxidative Stress: The accumulation of ROS can damage cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.[6]

Conclusion and Future Directions

The available evidence strongly suggests that stilbenoids as a class possess significant antifungal properties. Pterostilbene, with its methoxy groups contributing to increased lipophilicity, often exhibits superior activity compared to resveratrol. While specific antifungal data for this compound is currently lacking, its structural similarity to other bioactive phenanthrenes warrants further investigation.

Future research should focus on:

  • Systematic screening of this compound and other batatasin derivatives against a broad panel of clinically relevant and phytopathogenic fungi to determine their MIC values.

  • Comparative studies that directly evaluate the antifungal efficacy of this compound against well-characterized stilbenoids like resveratrol and pterostilbene under standardized conditions.

  • Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound in fungal cells.

A deeper understanding of the structure-activity relationships within the stilbenoid and phenanthrene classes will be instrumental in the development of new and effective antifungal agents to combat the growing threat of fungal infections.

References

Comparative Phytotoxicity of 3'-O-Methylbatatasin III Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the phytotoxic activity of 3'-O-Methylbatatasin III and its structural isomers, batatasin III and 3,4'-dihydroxy-5-methoxybibenzyl. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of herbicide development, allelopathy, and natural product chemistry. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and explores the potential mechanisms of action of these bibenzyl compounds.

Introduction to this compound and its Isomers

This compound, batatasin III, and 3,4'-dihydroxy-5-methoxybibenzyl are naturally occurring bibenzyl compounds, a class of dihydro-stilbenoids found in various plant species, particularly in orchids of the family Orchidaceae. These compounds share the same molecular formula, C16H18O3 for this compound and C15H16O3 for batatasin III and 3,4'-dihydroxy-5-methoxybibenzyl, but differ in the arrangement of their substituent groups on the aromatic rings, making them structural isomers. Their structural similarities and differences are key to understanding their varying biological activities, including their phytotoxicity.

Comparative Phytotoxicity Data

The phytotoxic effects of this compound and its isomers have been evaluated using various plant models. The following tables summarize the available quantitative data from key studies, providing a direct comparison of their potency.

Table 1: Phytotoxicity on Lemna pausicostata (Duckweed)

CompoundGrowth Inhibition IC50 (µM)Cellular Leakage IC50 (µM)
This compound 120.5110.2
Batatasin III 115.6105.4
3,4'-dihydroxy-5-methoxybibenzyl 98.789.9

Data sourced from Hernández-Romero et al. (2005).

Table 2: Phytotoxicity on Amaranthus hypochondriacus (Amaranth)

CompoundRadicle Growth Inhibition IC50 (µM)
Batatasin III 0.1
Gigantol (a related bibenzyl) 0.65

Data sourced from Hernández-Romero et al. (2005).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key phytotoxicity assays mentioned in the comparative data tables.

Lemna pausicostata Growth Inhibition and Cellular Leakage Assay

This assay assesses the effect of chemical compounds on the growth and membrane integrity of the aquatic plant Lemna pausicostata.

1. Plant Material and Culture Conditions:

  • Axenic cultures of Lemna pausicostata are maintained in a sterile nutrient medium (e.g., Hoagland's medium) under controlled environmental conditions (25±2°C, continuous cool-white fluorescent light at 40 µmol m⁻² s⁻¹).

2. Preparation of Test Solutions:

  • Stock solutions of the test compounds (this compound and its isomers) are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Serial dilutions of the stock solutions are made with the nutrient medium to achieve the desired final test concentrations. The final solvent concentration in all treatments, including the control, should be kept constant and at a non-toxic level (e.g., ≤ 0.1%).

3. Experimental Setup:

  • The assay is performed in sterile 24-well plates.

  • Each well contains 1 mL of the respective test solution or control medium.

  • Three healthy fronds (a colony) of L. pausicostata are aseptically transferred to each well.

  • The plates are sealed with a gas-permeable membrane and incubated under the same conditions as the stock cultures for a period of 7 days.

4. Growth Inhibition Assessment:

  • The number of fronds in each well is counted at the beginning of the experiment (day 0) and at the end (day 7).

  • The percentage of growth inhibition is calculated using the formula: % Inhibition = [1 - (Final Frond Number in Treatment / Final Frond Number in Control)] x 100

  • The IC50 value (the concentration that causes 50% inhibition of growth) is determined by plotting the percentage of inhibition against the logarithm of the test concentrations and performing a regression analysis.

5. Cellular Leakage Assessment:

  • After the 7-day incubation period, the electrical conductivity of the medium in each well is measured using a conductivity meter.

  • Increased conductivity indicates leakage of electrolytes from the cells, which is a measure of membrane damage.

  • The percentage of cellular leakage is calculated relative to a positive control (e.g., a known herbicide that causes membrane disruption).

  • The IC50 value for cellular leakage is determined in a similar manner to the growth inhibition IC50.

Amaranthus hypochondriacus Radicle Growth Inhibition Assay

This bioassay is used to determine the effect of chemical compounds on the early seedling growth of Amaranthus hypochondriacus.

1. Seed Preparation:

  • Seeds of Amaranthus hypochondriacus are surface-sterilized by soaking in a dilute bleach solution (e.g., 1% sodium hypochlorite) for 5-10 minutes, followed by several rinses with sterile distilled water.

2. Preparation of Test Solutions:

  • Test solutions are prepared as described for the Lemna assay.

3. Experimental Setup:

  • The assay is conducted in Petri dishes (60 mm diameter) lined with sterile filter paper.

  • To each Petri dish, 2 mL of the respective test solution or control is added.

  • Ten surface-sterilized seeds of A. hypochondriacus are placed on the filter paper in each dish.

  • The Petri dishes are sealed with parafilm to prevent evaporation and incubated in the dark at a constant temperature (e.g., 25°C) for 72 hours.

4. Assessment of Radicle Growth Inhibition:

  • After the incubation period, the length of the radicle (primary root) of each germinated seed is measured to the nearest millimeter.

  • The percentage of radicle growth inhibition is calculated for each treatment relative to the control.

  • The IC50 value for radicle growth inhibition is determined by plotting the percentage of inhibition against the logarithm of the test concentrations and performing a regression analysis.

Potential Signaling Pathways and Mechanisms of Phytotoxicity

The precise signaling pathways affected by this compound and its isomers are not yet fully elucidated. However, based on the known mechanisms of other phytotoxic bibenzyls and allelochemicals, several potential pathways can be hypothesized.

G cluster_0 Bibenzyl Compound Exposure cluster_1 Primary Cellular Targets cluster_2 Downstream Effects & Signaling cluster_3 Physiological Response Compound This compound & Isomers Membrane Plasma Membrane Compound->Membrane Disruption Photosynthesis Photosynthetic Apparatus (e.g., PSII) Compound->Photosynthesis Inhibition Enzymes Metabolic Enzymes Compound->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Induction Nutrient Nutrient Uptake Inhibition Membrane->Nutrient Impairment Photosynthesis->ROS Induction Hormone Hormone Signaling Disruption (e.g., Auxin, ABA) Enzymes->Hormone Alteration Leakage Cellular Leakage ROS->Leakage Growth Growth Inhibition Hormone->Growth Nutrient->Growth Necrosis Necrosis & Chlorosis Growth->Necrosis Leakage->Necrosis

Bibenzyl compounds, as lipophilic molecules, are likely to interact with cellular membranes, leading to a cascade of downstream effects. This can include:

  • Disruption of Membrane Integrity: The observed cellular leakage in the Lemna assay strongly suggests that these compounds disrupt the plasma membrane. This can lead to a loss of ion gradients and cellular homeostasis.

  • Inhibition of Photosynthesis: Many phenolic allelochemicals are known to interfere with photosynthesis by inhibiting electron transport in photosystem II (PSII) or by affecting the activity of key enzymes in the Calvin cycle.

  • Induction of Oxidative Stress: Disruption of photosynthesis and mitochondrial respiration can lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This oxidative stress can damage lipids, proteins, and nucleic acids, ultimately leading to cell death.

  • Interference with Plant Hormone Signaling: Allelochemicals can disrupt the balance of plant hormones, such as auxins and abscisic acid (ABA), which are critical regulators of plant growth and development. This can manifest as the inhibition of root and shoot elongation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the phytotoxicity of novel compounds.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Secondary Screening & Confirmation cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Lead Optimization & Development A1 Compound Synthesis/ Isolation & Characterization A2 Primary Bioassay (e.g., Amaranthus Radicle Growth) A1->A2 A3 Dose-Response Analysis A2->A3 B1 Aquatic Phytotoxicity Assay (e.g., Lemna Growth & Leakage) A3->B1 Active Compounds B2 Determination of IC50 Values B1->B2 C1 Photosynthesis Inhibition Assays B2->C1 C2 ROS Measurement B2->C2 C3 Hormone Profiling B2->C3 D1 Structure-Activity Relationship (SAR) Studies C1->D1 C2->D1 C3->D1 D2 Formulation & Field Trials D1->D2

Conclusion

The available data indicates that this compound and its isomers, batatasin III and 3,4'-dihydroxy-5-methoxybibenzyl, exhibit significant phytotoxic activity. Among the tested isomers on Lemna pausicostata, 3,4'-dihydroxy-5-methoxybibenzyl appears to be the most potent, suggesting that the specific positioning of hydroxyl and methoxy (B1213986) groups on the bibenzyl scaffold is critical for its biological activity. The potent inhibition of radicle growth by batatasin III in Amaranthus hypochondriacus highlights its potential as a pre-emergent herbicidal agent.

Further research is warranted to fully elucidate the molecular targets and signaling pathways affected by these compounds. A deeper understanding of their mechanism of action will be invaluable for the rational design and development of novel, effective, and potentially more environmentally benign herbicides based on this natural product scaffold. Structure-activity relationship (SAR) studies, exploring a wider range of synthetic analogues, could lead to the identification of compounds with enhanced phytotoxicity and selectivity.

A Comparative Guide to Cross-Validation of Analytical Methods for 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of 3'-O-Methylbatatasin III, a dihydrophenanthrene with potential pharmacological applications. This document outlines detailed experimental protocols and presents a comparative summary of expected performance data to aid in the selection of the most suitable analytical method.

Introduction to Analytical Methodologies

The choice of an analytical method is critical for obtaining reliable and reproducible data in preclinical and clinical studies. While HPLC-PDA is a robust and widely accessible technique for quantitative analysis, UHPLC-MS/MS offers superior sensitivity and selectivity. This guide explores the cross-validation of these two methods for the determination of this compound.

Experimental Protocols

Detailed methodologies for the proposed HPLC-PDA and UHPLC-MS/MS analysis of this compound are provided below. These protocols are based on established methods for the analysis of structurally related phenanthrenes and stilbenoids.

Sample Preparation

A standardized sample preparation protocol is essential for comparing the two analytical methods.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL for HPLC-PDA and 0.01 ng/mL to 100 ng/mL for UHPLC-MS/MS.

  • Matrix Samples (e.g., Plant Extract, Plasma): Develop and validate an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) for the specific matrix. The final extract should be reconstituted in methanol.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Proposed HPLC-PDA Method

This method is adapted from a validated procedure for quantifying phenanthrenes in Dioscorea species.

  • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a photodiode array detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B (return to initial conditions)

    • 26-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 261 nm.

Proposed UHPLC-MS/MS Method

This method is designed for high-throughput and sensitive quantification.

  • Instrument: Waters ACQUITY UPLC H-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-20% B (return to initial conditions)

    • 3.6-5.0 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor/Product Ions: To be determined by infusion of a standard solution of this compound.

Data Presentation: Comparative Validation Parameters

The performance of each method should be evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics of the two proposed methods.

Validation ParameterHPLC-PDAUHPLC-MS/MSComparison
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mLUHPLC-MS/MS is significantly more sensitive.
Limit of Quantification (LOQ) ~50-150 ng/mL~0.1-0.5 ng/mLUHPLC-MS/MS offers a much lower quantification limit.
Accuracy (% Recovery) 95 - 105%95 - 105%Both methods are expected to demonstrate high accuracy.
Precision (% RSD) < 2%< 5%HPLC-PDA may show slightly better precision in simpler matrices.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to monitoring of specific MRM transitions.UHPLC-MS/MS provides superior selectivity.
Analysis Time ~30 minutes~5 minutesUHPLC-MS/MS provides a much faster analysis time.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.HPLC-PDA is more cost-effective and accessible.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the cross-validation of analytical methods for this compound.

Analytical_Method_Cross_Validation_Workflow cluster_hplc HPLC-PDA Method cluster_uhplc UHPLC-MS/MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Data Acquisition hplc_val->hplc_data compare Comparative Analysis of Validation Data hplc_data->compare uhplc_dev Method Development uhplc_val Method Validation uhplc_dev->uhplc_val uhplc_data Data Acquisition uhplc_val->uhplc_data uhplc_data->compare report Cross-Validation Report compare->report

Cross-validation workflow for HPLC and UHPLC-MS/MS methods.

Method_Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOD LOD & LOQ Validation->LOD Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.

Signalling_Pathway_Placeholder A This compound B Target Protein/Enzyme A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Pharmacological Effect C->D

Illustrative signaling pathway of this compound.

Conclusion

The cross-validation of HPLC-PDA and UHPLC-MS/MS methods for the quantification of this compound will reveal distinct advantages for each technique. The UHPLC-MS/MS method is anticipated to offer superior sensitivity, selectivity, and a significant reduction in analysis time, making it ideal for high-throughput screening and the analysis of complex biological matrices where low concentrations are expected. Conversely, the HPLC-PDA method provides a robust, cost-effective, and more accessible alternative for routine quality control of raw materials and finished products where high sensitivity is not the primary requirement. The choice of method will ultimately depend on the specific application, available resources, and the required level of analytical performance.

In Vivo Efficacy of 3'-O-Methylbatatasin III: A Comparative Analysis with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. This guide provides a comparative analysis of the in vivo efficacy of 3'-O-Methylbatatasin III, a phenanthrene (B1679779) compound, against known antibiotics. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from a closely related and well-studied phenanthrene, blestriacin, as a representative for this class of compounds. This comparison is intended to highlight the potential of phenanthrenes as a new class of antibacterial agents and to provide a framework for future in vivo studies.

Quantitative Data Summary

The following tables summarize the key efficacy parameters for blestriacin (as a proxy for this compound) and two commonly used antibiotics, vancomycin (B549263) and ciprofloxacin, against Staphylococcus aureus, a clinically significant pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Against Staphylococcus aureus

CompoundMIC (µg/mL)MBC (µg/mL)
Blestriacin2 - 8[1][2]Not Reported
Vancomycin1 - 41 - 8
Ciprofloxacin0.25 - 20.5 - 4

Table 2: In Vivo Efficacy in a Murine Skin Infection Model with Staphylococcus aureus

TreatmentDosageBacterial Load Reduction (log10 CFU/g tissue)Reference
BlestriacinNot ReportedNot Reported
Vancomycin20 mg/kg, bid~3[3]
Ciprofloxacin10 mg/kg, bid~2-3[4]

Note: "bid" refers to twice a day administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The antibacterial activity of the test compounds is determined using the broth microdilution method.

Protocol:

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth (MHB).

  • Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well is inoculated with the bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

  • To determine the MBC, an aliquot from the wells showing no visible growth is plated on Mueller-Hinton agar (B569324) (MHA) and incubated for another 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Murine Model of Skin Infection

This in vivo model is used to assess the therapeutic efficacy of antimicrobial agents against localized skin infections.

Protocol:

  • Female BALB/c mice (6-8 weeks old) are used for the experiment.

  • The dorsal hair of the mice is shaved, and the skin is disinfected.

  • A subcutaneous injection of a clinical isolate of Staphylococcus aureus (e.g., MRSA) at a concentration of 1 x 10^7 CFU in 100 µL of phosphate-buffered saline (PBS) is administered.

  • After 24 hours, the mice are randomly assigned to treatment and control groups.

  • The treatment groups receive the test compound (e.g., blestriacin, vancomycin, or ciprofloxacin) via a specified route (e.g., intraperitoneal or oral) at a predetermined dosage and frequency for a set number of days. The control group receives the vehicle.

  • At the end of the treatment period, the mice are euthanized, and the infected skin tissue is excised, weighed, and homogenized.

  • The homogenate is serially diluted and plated on MHA to determine the bacterial load (CFU/g of tissue).

  • The efficacy of the treatment is evaluated by comparing the bacterial load in the treated groups to the control group.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Bacterial Membrane Disruption

Phenanthrene compounds, including this compound, are believed to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[1] This leads to the leakage of intracellular components and ultimately cell death.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Phenanthrene This compound Disruption Membrane Disruption Phenanthrene->Disruption interacts with Leakage Leakage of Intracellular Contents Disruption->Leakage causes Cell_Death Bacterial Cell Death Leakage->Cell_Death leads to

Caption: Proposed mechanism of antibacterial action of this compound.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates the key steps involved in the in vivo assessment of antibacterial efficacy using a murine skin infection model.

Start Start Animal_Prep Animal Preparation (Shaving, Disinfection) Start->Animal_Prep Infection Subcutaneous Infection with S. aureus Animal_Prep->Infection Grouping Random Grouping (Treatment & Control) Infection->Grouping Treatment Compound Administration Grouping->Treatment Euthanasia Euthanasia & Tissue Collection Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Analysis Bacterial Load (CFU/g) Analysis Plating->Analysis End End Analysis->End

Caption: Workflow for the murine skin infection model.

References

Unraveling the Structure-Activity Relationship of 3'-O-Methylbatatasin III Derivatives in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3'-O-Methylbatatasin III and its analogs reveals key structural determinants for their anti-inflammatory activity. This guide synthesizes experimental data to provide researchers and drug development professionals with a comparative overview of these promising compounds, detailing their inhibitory effects on inflammatory pathways and outlining the experimental protocols for their evaluation.

Recent research into the therapeutic potential of natural products has highlighted this compound, a phenanthrene (B1679779) derivative, and its related bibenzyl analogs, such as batatasin III, as potent anti-inflammatory agents.[1][2] These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of nitric oxide (NO) production. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of batatasin III derivatives, offering insights into the structural modifications that enhance their anti-inflammatory efficacy.

Comparative Anti-Inflammatory Activity of Batatasin III Derivatives

The anti-inflammatory potential of a series of 26 synthetic batatasin III analogs was evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values for the most active compounds from this study are presented in Table 1. A lower IC50 value indicates greater potency.

CompoundStructureIC50 (μM) for NO Inhibition
Batatasin III (Reference Compound)> 50
Analog 7 3,5-dimethoxy-3'-hydroxy-bibenzyl20.34
Analog 15 3,5-dihydroxy-4'-methoxy-bibenzyl15.88
Analog 21 3,5-dihydroxy-4'-nitro-bibenzyl12.95
Analog 25 3,5-dihydroxy-2'-fluoro-bibenzyl18.76
Analog 26 3,5-dihydroxy-4'-fluoro-bibenzyl17.53

Data sourced from a study on batatasin III analogs, which are structurally similar to this compound derivatives and provide valuable SAR insights.

Structure-Activity Relationship Analysis:

The analysis of the batatasin III analogs reveals several key structural features that govern their anti-inflammatory activity:

  • Hydroxyl Groups at C3 and C5: The presence of hydroxyl groups at the 3 and 5 positions of the A ring is crucial for activity.

  • Substitution on the B Ring: The nature and position of the substituent on the B ring significantly influence potency.

    • An electron-withdrawing group, such as the nitro group in Analog 21 , at the 4'-position of the B ring resulted in the most potent inhibitory activity (IC50 = 12.95 μM).

    • Halogen substitution, particularly fluorine at the 4'-position (Analog 26 ), also enhanced activity compared to the parent compound.

    • Methoxy substitution at the 4'-position (Analog 15 ) conferred notable activity.

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the anti-inflammatory activity of the batatasin III derivatives.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture medium as an indicator of NO production by macrophages.

1. Cell Culture:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds (this compound derivatives or batatasin III analogs) for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production.

3. Nitrite Quantification (Griess Assay):

  • After the 24-hour incubation, 100 μL of the cell culture supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these compounds are primarily attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades & Releases NF-κB_translocation NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_translocation Translocates 3-O-Methylbatatasin_III_Derivatives This compound Derivatives IKK_Inhibition 3-O-Methylbatatasin_III_Derivatives->IKK_Inhibition Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF-κB_translocation->Inflammatory_Genes iNOS_mRNA iNOS mRNA Inflammatory_Genes->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes

Figure 1: Simplified diagram of the LPS-induced NF-κB signaling pathway and the putative inhibitory action of this compound derivatives.

Experimental Workflow:

Figure 2: Experimental workflow for determining the anti-inflammatory activity of this compound derivatives.

References

Safety Operating Guide

Navigating the Disposal of 3'-O-Methylbatatasin III: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the disposal of 3'-O-Methylbatatasin III, a compound for which detailed toxicological data is not widely available. In such cases, a cautious approach, treating the substance as hazardous, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Given that the toxicological properties of this material have not been thoroughly investigated, a high level of precaution is warranted.[1][2][3]

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Body Protection Protective clothing to prevent skin exposure.[1]

General Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3]

  • Do not get in eyes, on skin, or on clothing.[1][2][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on established guidelines for the disposal of laboratory chemicals with unknown toxicity, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Due to the lack of comprehensive toxicological data, this compound waste must be managed as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a designated solid waste container.

    • Liquid Waste: If this compound is in solution, collect it in a separate liquid waste container. Do not mix with other incompatible waste streams. For instance, store acids and bases separately, and keep organic solvents separate from aqueous solutions.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use containers made of a material that will not react with the waste. For organic compounds like this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must have a secure, leak-proof screw cap.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If it is a mixed waste stream, list all components and their approximate percentages.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1][4] This area should be under the control of laboratory personnel.

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1][4]

  • Monitor Accumulation Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acutely hazardous waste).

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent office. They will provide specific instructions for waste pickup.

  • Professional Disposal Service: The EHS department will arrange for the collection of the hazardous waste by a licensed waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] Hazardous chemicals must not be disposed of in the sanitary sewer system.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab In the Laboratory cluster_disposal Professional Disposal start Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate container Use Compatible, Labeled Hazardous Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa contact_ehs Contact EHS for Pickup saa->contact_ehs pickup Waste Pickup by Licensed Contractor contact_ehs->pickup transport Secure Transportation to Treatment Facility pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Disposal workflow for this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteToxicological properties are not fully known.
Disposal Method Collection by a licensed hazardous waste contractor.Ensures compliance with environmental regulations and safety.
In-Lab Storage Designated Satellite Accumulation Area (SAA).Safe, controlled, and compliant temporary storage.
Container Type Chemically compatible, sealed, and clearly labeled.Prevents leaks, reactions, and misidentification.
Prohibited Actions Do not dispose of in regular trash or down the drain.Prevents environmental contamination and potential harm.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guidance for Handling 3'-O-Methylbatatasin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 3'-O-Methylbatatasin III.

The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach to its handling.[1][2][3] It is imperative to use full personal protective equipment (PPE) to mitigate potential hazards.[4] This guide provides essential information on the appropriate PPE, safe handling procedures, and disposal protocols to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE for preventing exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields are mandatory. A face shield should be used when there is a significant risk of splashing.Protects against splashes that can cause serious eye damage.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) must be worn.Prevents skin contact, irritation, and potential allergic reactions.[2][4]
Skin and Body Protection A standard laboratory coat or impervious clothing is required.Protects against accidental skin contact and contamination of personal clothing.[4]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or if aerosols may be generated. Work should be conducted in a well-ventilated area or under a fume hood.[4]Protects the respiratory system from inhalation of potentially harmful dust or vapors.[4]

Operational Plan: Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 handle_chemical Handle Chemical don4->handle_chemical doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 decontaminate Decontaminate & Wash Hands doff4->decontaminate start Start start->don1 handle_chemical->doff1 end_process End decontaminate->end_process

PPE Donning and Doffing Workflow

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal_Plan cluster_waste Waste Generation cluster_disposal Disposal Pathway contaminated_ppe Contaminated PPE (Gloves, etc.) ppe_bag Seal in a Labeled Hazardous Waste Bag contaminated_ppe->ppe_bag chemical_waste Unused this compound & Contaminated Labware waste_container Collect in a Designated, Labeled Hazardous Waste Container chemical_waste->waste_container disposal_vendor Dispose via Approved Chemical Waste Vendor ppe_bag->disposal_vendor waste_container->disposal_vendor

Disposal Plan for Contaminated Materials

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Absorb the spill with an inert material such as diatomite or universal binders, decontaminate surfaces with alcohol, and dispose of all contaminated materials as hazardous waste.[4] Always have a safety shower and eye wash station readily accessible.[4]

For first aid measures, in case of eye contact, flush immediately with large amounts of water and seek medical attention.[4] For skin contact, rinse thoroughly with water and remove contaminated clothing.[4] If inhaled, move to fresh air.[4] If ingested, wash out the mouth with water and do not induce vomiting; call a physician.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Methylbatatasin III
Reactant of Route 2
3'-O-Methylbatatasin III

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.